BI 689648
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDCVNQDFICKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI 689648 as a selective aldosterone synthase inhibitor
A Technical Guide for Drug Development Professionals
This document provides a comprehensive technical overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor (ASI). It details the compound's mechanism of action, preclinical data, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Selective Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, is a crucial regulator of blood pressure, volume, and electrolyte balance.[1][2] Its synthesis is primarily controlled by the renin-angiotensin-aldosterone system (RAAS).[2] However, excessive aldosterone levels can lead to deleterious effects on the cardiovascular and renal systems, including the promotion of fibrosis, inflammation, and vascular remodeling, contributing to conditions like resistant hypertension and heart failure.[1][3]
Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps in aldosterone production. Inhibiting this enzyme presents a direct therapeutic strategy to reduce aldosterone levels. A significant challenge in developing ASIs is achieving selectivity over cortisol synthase (CS), encoded by the CYP11B1 gene, which is responsible for cortisol production. The two enzymes share 93% sequence homology, making selective inhibition difficult. Lack of selectivity can lead to adrenal insufficiency by suppressing cortisol, a liability that has hindered the development of previous ASIs like LCI699. This compound was developed as a highly selective ASI to overcome this limitation.
Mechanism of Action
This compound is a potent and competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme catalyzes the final three-step conversion of 11-deoxycorticosterone (DOC) to aldosterone. By selectively binding to and inhibiting CYP11B2, this compound effectively blocks the production of aldosterone, without significantly affecting the synthesis of cortisol by CYP11B1.
Preclinical Profile of this compound
The preclinical evaluation of this compound was conducted using cynomolgus monkey-based models, which are considered more predictive for clinical success in humans than rodent models due to higher enzymatic homology.
This compound demonstrates high potency against aldosterone synthase (CYP11B2) and a superior selectivity profile compared to other inhibitors such as FAD286 and LCI699. The in vitro IC50 values highlight its minimal activity against cortisol synthase (CYP11B1), which is critical for avoiding cortisol suppression.
| Compound | CYP11B2 (AS) IC50 (nM) | CYP11B1 (CS) IC50 (nM) | Selectivity Factor (CS IC50 / AS IC50) |
| This compound | 2.0 - 2.1 | 300 - 310 | ~150-fold |
| FAD286 | 2.5 - 3.0 | 90 - 94 | ~38 to 40-fold |
| LCI699 | 10 | 80 | ~8-fold |
| Data sourced from references. |
In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, this compound proved to be highly selective. It effectively suppressed aldosterone production without significantly impacting cortisol levels, a key differentiator from less selective compounds. The in vivo selectivity of this compound was found to be over 20-fold greater than that of FAD286 and LCI699.
Furthermore, this compound demonstrated a minimal effect on the steroid precursors 11-deoxycorticosterone (DOC) and 11-deoxycortisol (11-DC). Appreciable changes in these precursors were observed only at plasma concentrations more than 1000-fold its aldosterone EC50, indicating a wide therapeutic window before off-target effects on CYP11B1 become apparent.
Following oral administration in cynomolgus monkeys, this compound exhibits good bioavailability.
| Species | Dose (Oral) | Peak Plasma Concentration (Cmax) |
| Cynomolgus Monkey | 5 mg/kg | ~500 nM |
| Data sourced from references. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
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Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
-
Methodology:
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Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys were used as a physiologically relevant source of CYP11B1 and CYP11B2 enzymes, cofactors, and activities.
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Assay Format: The assay was conducted in a 96-well plate format.
-
Procedure: A mixture of the concentrated adrenal gland homogenate and the respective enzyme substrate was added to various dilutions of the test compound (e.g., this compound).
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Analysis: Following incubation, the production of either aldosterone (for CYP11B2 activity) or cortisol (for CYP11B1 activity) was measured.
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Calculation: IC50 values were calculated by fitting the concentration-response data to a standard inhibition curve. The selectivity factor was then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
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Objective: To evaluate the in vivo pharmacodynamic effects and selectivity of aldosterone synthase inhibitors.
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Methodology:
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Animal Model: The study utilized healthy, conscious, non-chaired cynomolgus monkeys. A cohort of animals was used across multiple studies with a minimum 2-week washout period between treatments.
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Dosing: Monkeys were randomized into groups to receive single oral doses of either vehicle control or the test ASI (this compound, FAD286, or LCI699) at ranges from 0.003 mg/kg to 10 mg/kg.
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ACTH Challenge: To stimulate adrenal steroid production, a maximal dose of ACTH was administered.
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Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.
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Analysis: Plasma concentrations of aldosterone, cortisol, steroid precursors (11-DOC, 11-DC), and the test compound were measured.
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Endpoint: In vivo effective concentrations (EC values) for aldosterone and cortisol inhibition were derived by aggregating data across studies and using curve-fitting analysis.
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Conclusion
This compound is a novel aldosterone synthase inhibitor characterized by its high potency and, most critically, its exceptional selectivity for CYP11B2 over CYP11B1. Preclinical data from primate models, which are highly relevant to human physiology, demonstrate a robust and selective reduction in aldosterone with a wide safety margin before any effect on cortisol synthesis is observed. This profile suggests that this compound represents a significant advancement over previous ASIs and holds considerable potential for clinical success in treating cardiometabolic diseases driven by excess aldosterone.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of BI 689648: A Novel and Highly Selective Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and potent small molecule inhibitor of aldosterone synthase (AS), also known as CYP11B2. Developed by Boehringer Ingelheim, this compound has demonstrated high selectivity for AS over cortisol synthase (CS), or CYP11B1, a crucial factor that has historically challenged the development of this class of drugs. Elevated aldosterone levels are implicated in various cardiovascular and metabolic diseases, making selective AS inhibition a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.
Rationale for Development
The mineralocorticoid aldosterone plays a key role in regulating blood pressure and electrolyte balance.[1][2] However, excessive aldosterone can lead to deleterious effects, including vascular remodeling and tissue fibrosis, contributing to cardiometabolic diseases.[1][2] While mineralocorticoid receptor (MR) antagonists are clinically used, they can be associated with side effects. Direct inhibition of aldosterone synthesis presents an alternative therapeutic approach. The primary challenge in developing AS inhibitors has been achieving selectivity against the highly homologous (93% sequence identity) cortisol synthase, which is responsible for the production of the essential glucocorticoid, cortisol.[1] Previous aldosterone synthase inhibitors, such as FAD286 and LCI699, showed insufficient selectivity in clinical settings. This compound was developed to overcome this limitation.
Quantitative Data Summary
The preclinical evaluation of this compound yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below, with comparative data for other aldosterone synthase inhibitors where available.
In Vitro Enzyme Inhibition
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
In Vivo Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys
| Compound | Dose (oral) | Peak Plasma Concentration (Cmax) | In Vivo Selectivity vs. FAD286 and LCI699 (ACTH Challenge Model) |
| This compound | 5 mg/kg | ~500 nM | >20-fold more selective |
Key Experimental Protocols
In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
The in vitro potency and selectivity of this compound were determined using an enzyme inhibition assay with homogenized adrenal glands.
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Enzyme Source: Homogenized adrenal glands containing both aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
-
Assay Format: The assay was conducted in a 96-well plate format.
-
Procedure:
-
A mixture of the concentrated adrenal homogenate and the respective enzyme substrate was prepared.
-
This mixture was added to wells containing serial dilutions of the test compounds (this compound, FAD286, LCI699).
-
The enzymatic reaction was allowed to proceed.
-
The concentration of the product (aldosterone or cortisol) was measured to determine the level of enzyme inhibition.
-
-
Data Analysis: The concentration of each compound required to inhibit enzyme activity by 50% (IC50) was calculated from the dose-response curves.
In Vivo ACTH Challenge Model in Cynomolgus Monkeys
To assess the in vivo efficacy and selectivity of this compound, an adrenocorticotropic hormone (ACTH) challenge model was employed in cynomolgus monkeys. This non-human primate model was chosen due to the higher homology of its aldosterone and cortisol synthase enzymes to human enzymes compared to rodent models.
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Animal Model: Conscious, non-chaired cynomolgus monkeys.
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Study Design:
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Animals were administered a single oral dose of this compound (5 mg/kg), other test compounds, or vehicle.
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Following compound administration, an ACTH challenge was administered to stimulate the adrenal production of aldosterone and cortisol.
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Blood samples were collected to measure the plasma concentrations of aldosterone, cortisol, and the administered test compound.
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Rationale: This model allows for the simultaneous assessment of a compound's ability to inhibit aldosterone production while evaluating its effect on the essential cortisol synthesis pathway under stimulated conditions. The relative inhibition of aldosterone versus cortisol provides a measure of in vivo selectivity.
Visualizations
Signaling Pathway: Steroidogenesis and Site of Action of this compound
References
BI 689648: A Novel Aldosterone Synthase Inhibitor for Cardiometabolic Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor, and its role in the context of cardiometabolic disease research. The document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental methodologies based on available research.
Introduction: The Role of Aldosterone in Cardiometabolic Disease
Excess aldosterone is a significant contributor to the pathophysiology of cardiometabolic diseases.[1][2] Beyond its classical role in regulating blood pressure and electrolyte balance, aldosterone is implicated in promoting vascular remodeling, tissue fibrosis, inflammation, and oxidative stress.[2][3][4] These effects are mediated through the mineralocorticoid receptor (MR) and contribute to conditions such as hypertension, heart failure, and renal injury.
Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final step in aldosterone biosynthesis. Consequently, inhibiting this enzyme presents a direct therapeutic strategy to attenuate the production of aldosterone and mitigate its downstream pathological effects. The primary challenge in developing aldosterone synthase inhibitors (ASIs) has been achieving high selectivity against the closely related enzyme cortisol synthase (CS), or CYP11B1, due to the high sequence identity (93%) between them. This compound has emerged as a promising agent due to its high selectivity for AS over CS.
Mechanism of Action of this compound
This compound functions as a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). By directly binding to and inhibiting the activity of this enzyme, it blocks the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing circulating levels of aldosterone. This targeted approach aims to prevent the deleterious effects of excess aldosterone associated with cardiometabolic disorders.
Below is a diagram illustrating the final steps of steroidogenesis and the specific point of intervention for this compound.
Quantitative Data
The selectivity and potency of this compound have been characterized in both in vitro and in vivo preclinical models, primarily using cynomolgus monkeys, which provide a translationally relevant model for human pharmacology.
Table 1: In Vitro Enzyme Inhibition and Selectivity
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against aldosterone synthase (AS) and cortisol synthase (CS), compared to other known inhibitors. The selectivity is calculated as the ratio of IC50 (CS) / IC50 (AS).
| Compound | IC50 for AS (CYP11B2) [nM] | IC50 for CS (CYP11B1) [nM] | Selectivity Fold (CS/AS) |
| This compound | 2 | 300 | 150 |
| FAD286 | 3 | 90 | 40 |
| LCI699 | 10 | 80 | 8 |
| Source: Data derived from in vitro studies using cynomolgus monkey enzymes. |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile
This table presents key in vivo data from studies in conscious, non-chaired cynomolgus monkeys.
| Parameter | Value | Conditions |
| Dose (Oral) | 5 mg/kg | Single oral administration. |
| Peak Plasma Concentration (Cmax) | ~500 nM | Measured after a 5 mg/kg oral dose. |
| In Vivo Selectivity | >20-fold more selective than FAD286/LCI699 | Based on an adrenocorticotropin (ACTH)-challenge model. |
| Source: Data from in vivo studies in cynomolgus monkeys. |
Experimental Protocols
The following sections describe the methodologies used in the preclinical evaluation of this compound.
In Vitro Enzyme Inhibition Assay
This protocol determines the in vitro potency and selectivity of the compound against aldosterone synthase (AS, CYP11B2) and cortisol synthase (CS, CYP11B1).
Objective: To calculate the IC50 values for this compound.
Methodology:
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Enzyme Source: Homogenates of cells (e.g., V79 Chinese hamster lung cells) stably co-expressing human adrenodoxin and human CYP11B1 or CYP11B2 are used.
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Substrate: A suitable substrate for the enzymes is added to the compound dilutions for analysis.
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Compound Preparation: this compound and comparator compounds are serially diluted to a range of concentrations.
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Incubation: The enzyme homogenate and substrate are incubated with the various compound dilutions.
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Analysis: The reaction products are quantified using a suitable method, such as mass spectrometry.
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IC50 Calculation: The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is calculated by fitting the data to a four-parameter logistic curve.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldosterone synthase inhibitors in cardiovascular and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone: Role in the Cardiometabolic Syndrome and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Binding and Enzyme Kinetics of BI 689648
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective aldosterone synthase inhibitor, BI 689648. The document details its target binding profile, enzymatic inhibition kinetics, and the experimental methodologies used for its characterization. This information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Core Concepts: Target and Mechanism of Action
This compound is a potent and highly selective inhibitor of Aldosterone Synthase (AS) , a cytochrome P450 enzyme also known as CYP11B2 .[1][2][3][4][5] This enzyme is critical for the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.
The primary challenge in developing selective AS inhibitors lies in the high degree of sequence homology (93%) between Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CS) , also known as CYP11B1 . CYP11B1 is responsible for the final step in cortisol synthesis. Inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This compound has been designed for high selectivity for CYP11B2 over CYP11B1, aiming to reduce aldosterone production with minimal impact on cortisol levels.
Signaling Pathway of Aldosterone and Cortisol Synthesis
The synthesis of both aldosterone and cortisol originates from cholesterol and proceeds through a series of enzymatic reactions within the adrenal cortex. The final steps are catalyzed by CYP11B2 and CYP11B1, respectively. The pathway is primarily stimulated by the adrenocorticotropic hormone (ACTH).
Quantitative Data: In Vitro Inhibition
The inhibitory potency of this compound against Aldosterone Synthase (CYP11B2) and its selectivity over Cortisol Synthase (CYP11B1) have been determined using in vitro assays with cynomolgus monkey adrenal homogenates. The data are summarized in the table below, alongside other known aldosterone synthase inhibitors for comparison.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2.0 | 300 | 150-fold |
| FAD286 | 3.0 | 90 | 30-fold |
| LCI699 | 10.0 | 80 | 8-fold |
Data sourced from studies using cynomolgus monkey adrenal homogenates.
Enzyme Kinetics
While specific kinetic parameters such as the inhibition constant (Ki), Michaelis constant (Km), and maximum velocity (Vmax) for this compound are not extensively available in the public domain, the low nanomolar IC50 value indicates a high binding affinity to CYP11B2. Similar aldosterone synthase inhibitors have been characterized as competitive inhibitors. This suggests that this compound likely competes with the natural substrate, 11-deoxycorticosterone, for binding to the active site of the CYP11B2 enzyme.
For wild-type aldosterone synthase, apparent Km values for the substrate 11-deoxycorticosterone have been reported to be in the range of 1.1-1.2 µM.
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize this compound and other aldosterone synthase inhibitors.
This assay determines the IC50 values of test compounds against CYP11B1 and CYP11B2 using a physiologically relevant enzyme source.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of aldosterone synthase and cortisol synthase by 50%.
Materials:
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Adrenal glands (e.g., from cynomolgus monkey or human)
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Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)
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Substrates: 11-deoxycortisol (for CYP11B1), 11-deoxycorticosterone (for CYP11B2)
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Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
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Test compound (this compound) at various concentrations
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96-well plates
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Incubator
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Quenching solution (e.g., methanol or acetonitrile)
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LC-MS/MS system for product quantification
Procedure:
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Enzyme Preparation: Adrenal glands are homogenized in ice-cold homogenization buffer and centrifuged to obtain a microsomal fraction rich in CYP enzymes. The protein concentration of the homogenate is determined.
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Reaction Mixture Preparation: A reaction mixture containing the adrenal homogenate, NADPH regenerating system, and the specific substrate is prepared in a suitable buffer.
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Inhibition Assay:
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The test compound (this compound) is serially diluted to achieve a range of concentrations.
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The diluted compound is added to the wells of a 96-well plate.
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The reaction is initiated by adding the reaction mixture to the wells.
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Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
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Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., cold methanol).
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Product Quantification: The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in each well is quantified using a validated LC-MS/MS method.
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Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.
Logical Relationship: Selectivity of this compound
The therapeutic utility of this compound is critically dependent on its high selectivity for inhibiting aldosterone synthesis over cortisol synthesis. This selectivity minimizes the risk of drug-induced adrenal insufficiency.
Conclusion
This compound is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2). Its demonstrated in vitro efficacy and, crucially, its high selectivity over the closely related cortisol synthase (CYP11B1), position it as a promising candidate for the treatment of conditions associated with excess aldosterone, such as resistant hypertension and primary aldosteronism. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the drug development pipeline. Further studies to elucidate its precise kinetic parameters and in vivo pharmacodynamics will be critical for its clinical advancement.
References
- 1. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Selectivity of BI-689648: A Deep Dive into Aldosterone Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for selective aldosterone synthase (CYP11B2) inhibitors is a critical endeavor in the development of novel therapies for a range of cardiometabolic diseases.[1][2] Excess aldosterone is a known driver of vascular remodeling and tissue fibrosis, making targeted inhibition of its production a promising therapeutic strategy.[1][2] However, the high degree of sequence identity (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) presents a significant challenge in achieving selectivity, a hurdle that has led to the failure of less selective molecules in clinical trials.[1] This technical guide provides an in-depth analysis of BI-689648, a novel and highly selective aldosterone synthase inhibitor, offering a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways.
Quantitative Analysis of Selectivity
The selectivity of an inhibitor is a crucial determinant of its therapeutic window and potential for adverse effects. BI-689648 has demonstrated a remarkable in vitro selectivity for aldosterone synthase over cortisol synthase. The following tables summarize the quantitative data, comparing BI-689648 with other known aldosterone synthase inhibitors.
Table 1: In Vitro Inhibitory Potency and Selectivity of Aldosterone Synthase Inhibitors
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Factor (CYP11B1 IC50 / CYP11B2 IC50) |
| BI-689648 | 2.1 | 310 | 149 |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 | 10 | 80 | 8 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Factor: A ratio indicating how many times more potent an inhibitor is for its target enzyme (CYP11B2) compared to an off-target enzyme (CYP11B1).
Table 2: In Vivo Selectivity in Cynomolgus Monkeys
| Compound | In Vivo Selectivity vs. FAD286 and LCI699 |
| BI-689648 | >20-fold more selective |
Experimental Protocols
The robust characterization of BI-689648's selectivity is underpinned by rigorous experimental methodologies, both in vitro and in vivo.
In Vitro Enzyme Inhibition Assay
The in vitro potency and selectivity of BI-689648 were determined using an enzymatic assay with homogenized adrenal glands.
-
Objective: To measure the concentration of the inhibitor required to reduce the activity of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50% (IC50).
-
Methodology:
-
Homogenized adrenal glands, serving as a source of the target enzymes, were prepared.
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The assay was conducted in a 96-well plate format for high-throughput analysis.
-
A mixture of concentrated homogenate and the respective enzyme substrate was added to various dilutions of the test compound (BI-689648).
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The enzymatic reaction was allowed to proceed for a defined period.
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The concentration of the product was measured to determine the enzyme activity.
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IC50 values were calculated by plotting the enzyme activity against the inhibitor concentration.
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In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
To assess the selectivity of BI-689648 in a physiological context, an ACTH-challenge model in cynomolgus monkeys was employed. This model is crucial as the cynomolgus monkey provides a closer human-relevant model for steroidogenesis compared to rodents.
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Objective: To evaluate the in vivo efficacy and selectivity of the inhibitor by measuring its effect on aldosterone and cortisol production following stimulation of the adrenal glands.
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Methodology:
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Conscious, non-chaired cynomolgus monkeys were used for the study.
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Animals were randomized to receive either the vehicle control or various doses of the aldosterone synthase inhibitor. A minimum of a 2-week washout period was allowed between studies when reusing animals.
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Adrenocorticotropin (ACTH) was administered to stimulate the adrenal glands to produce aldosterone and cortisol.
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Blood samples were collected to measure the plasma concentrations of aldosterone, cortisol, and the test compound.
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The in vivo effective concentration (EC) values for aldosterone and cortisol were derived by curve-fitting the aggregated data from multiple studies.
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Visualizing the Core Concepts
Diagrams are essential for a clear understanding of the complex biological processes and experimental designs involved in the evaluation of BI-689648.
References
In Vitro Profile of BI 689648: A Novel Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of BI 689648, a novel and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. The following sections detail the quantitative data regarding its inhibitory potency and selectivity, the experimental protocols employed in these assessments, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The in vitro inhibitory activity of this compound against aldosterone synthase (AS) and its selectivity over the closely related enzyme cortisol synthase (CS), or CYP11B1, have been quantitatively assessed and compared with other known inhibitors.
| Compound | Aldosterone Synthase (AS/CYP11B2) IC50 (nM) | Cortisol Synthase (CS/CYP11B1) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2.0[1] | 300[1] | 150-fold[1] |
| FAD286 | 3.0[1] | 90[1] | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
Experimental Protocols
The following methodologies are based on generalized protocols for assessing aldosterone synthase inhibitors in vitro. Specific parameters for the this compound assays are included where available in the cited literature.
In Vitro Inhibition Assay for Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CYP11B1)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against aldosterone synthase and cortisol synthase.
1. Enzyme Source:
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Homogenized adrenal glands from cynomolgus monkeys were utilized as the source of the aldosterone synthase and cortisol synthase enzymes. Alternatively, cell lines such as Chinese hamster lung fibroblasts (V79MZ) or human adrenocortical carcinoma cells (NCI-H295R) expressing recombinant human or cynomolgus monkey CYP11B2 and CYP11B1 can be used.
2. Assay Principle:
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The assay measures the enzymatic conversion of a specific substrate to its product by the respective enzyme in the presence of varying concentrations of the inhibitor. The amount of product formed is then quantified to determine the extent of inhibition.
3. Reagents and Materials:
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Enzyme Preparation: Concentrated homogenate of adrenal glands.
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Substrate: 11-deoxycorticosterone (DOC) for aldosterone synthase and 11-deoxycortisol for cortisol synthase.
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Test Compound: this compound and other reference inhibitors, prepared in a series of dilutions.
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Cofactors: NADPH is a critical cofactor for the activity of CYP enzymes.
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Assay Buffer: A suitable buffer to maintain pH and ionic strength, such as a HEPES buffer.
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Detection System: A method to quantify the product, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.
4. Assay Procedure (General):
-
A mixture of the concentrated adrenal gland homogenate and the appropriate substrate is prepared.
-
This mixture is then added to a 96-well plate containing the serially diluted test compounds (e.g., this compound).
-
The reaction is initiated by the addition of the enzyme-substrate mixture to the compound dilutions.
-
The plate is incubated for a predetermined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, typically by the addition of a quenching solvent.
-
The concentration of the product (aldosterone or cortisol) is quantified using a suitable analytical method.
5. Data Analysis:
-
The concentration of the product formed is plotted against the concentration of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway of Aldosterone Synthesis
The following diagram illustrates the key steps in the aldosterone synthesis pathway, highlighting the point of inhibition by this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Aldosterone Synthase Inhibition Assay
The diagram below outlines the general workflow for screening and characterizing aldosterone synthase inhibitors in vitro.
Caption: General workflow for in vitro aldosterone synthase inhibitor screening.
References
BI 689648: A Technical Guide to its Effects on the Renin-Angiotensin-Aldosterone System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BI 689648, a novel and highly selective aldosterone synthase inhibitor, and its pharmacological effects on the renin-angiotensin-aldosterone system (RAAS). The information is compiled from preclinical studies and is intended to give a comprehensive overview for professionals in the field of drug development and cardiovascular research.
Introduction to this compound and the Renin-Angiotensin-Aldosterone System
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of the RAAS, particularly excessive aldosterone production, is a key driver in the pathophysiology of various cardiovascular and renal diseases, contributing to inflammation, fibrosis, and vascular remodeling.[1] Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands.[2]
This compound is a potent and highly selective inhibitor of aldosterone synthase.[3] Its development represents a targeted therapeutic strategy to directly reduce the production of aldosterone, thereby mitigating its deleterious effects.[1] This approach offers a potential alternative or complementary therapy to mineralocorticoid receptor antagonists (MRAs) and other RAAS inhibitors like ACE inhibitors or ARBs.[1] A significant challenge in developing aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme cortisol synthase (CS), or 11β-hydroxylase (CYP11B1), which is essential for cortisol production. This compound has demonstrated high selectivity for AS over CS in preclinical models.
Mechanism of Action
This compound exerts its pharmacological effect by directly and selectively inhibiting the enzyme aldosterone synthase (CYP11B2). This enzyme catalyzes the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the synthesis and secretion of aldosterone from the adrenal cortex. This targeted inhibition is anticipated to lead to a compensatory rise in plasma renin activity and potentially angiotensin II levels due to the disruption of the negative feedback loop of aldosterone on renin release.
Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for this compound.
Quantitative Data
The preclinical development of this compound has yielded significant quantitative data regarding its potency and selectivity. These findings are summarized in the tables below, with comparisons to other aldosterone synthase inhibitors where available.
Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
| Data sourced from studies in cynomolgus monkey-based models. |
Table 2: In Vivo Pharmacokinetics and Selectivity of this compound in Cynomolgus Monkeys
| Parameter | Value |
| Oral Dose | 5 mg/kg |
| Peak Plasma Concentration (Cmax) | ~500 nM |
| In Vivo Selectivity vs. FAD286 and LCI699 | >20-fold more selective |
| Data from an adrenocorticotropin (ACTH)-challenge model. |
Experimental Protocols
The preclinical evaluation of this compound has relied on established in vivo models, particularly in non-human primates, to assess its pharmacokinetics and pharmacodynamics. A representative experimental workflow for an ACTH-challenge study is detailed below.
ACTH-Challenge Model in Cynomolgus Monkeys
This model is designed to stimulate the adrenal production of both aldosterone and cortisol, allowing for the simultaneous assessment of a compound's potency in inhibiting aldosterone synthesis and its selectivity by measuring any impact on cortisol production.
Objective: To determine the in vivo efficacy and selectivity of an aldosterone synthase inhibitor.
Experimental Workflow:
Methodological Details:
-
Animal Model: Healthy, male cynomolgus monkeys are typically used due to the high homology between their aldosterone and cortisol synthesis pathways and those of humans.
-
Acclimatization and Catheterization: Animals are acclimated to the laboratory environment. For serial blood sampling without causing stress, animals may be fitted with indwelling catheters.
-
Dosing: this compound is administered orally at various doses, with a vehicle control group for comparison.
-
ACTH Challenge: After a period to allow for drug absorption, a synthetic ACTH analogue (e.g., Synacthen) is administered intramuscularly to stimulate the adrenal glands.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose), after drug administration but before the ACTH challenge, and at multiple time points following the ACTH challenge.
-
Bioanalysis: Plasma samples are analyzed using methods like LC-MS/MS to quantify the concentrations of this compound, aldosterone, and cortisol.
-
Data Analysis: The data is used to determine the dose-dependent inhibition of aldosterone production and to assess the effect, if any, on cortisol production, thereby establishing the in vivo selectivity of the compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a highly potent and selective aldosterone synthase inhibitor in preclinical studies. Its ability to effectively reduce aldosterone levels without significantly impacting cortisol synthesis addresses a key challenge in the development of this class of drugs. While direct quantitative data on the effects of this compound on plasma renin activity and angiotensin II are not yet published, it is anticipated that, consistent with its mechanism of action, inhibition of aldosterone synthesis will lead to a feedback-mediated increase in these upstream components of the RAAS.
Further investigation, including progression into human clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of cardiovascular and renal diseases. The insights gained from the preclinical studies detailed in this guide provide a strong foundation for the continued development of this and other next-generation aldosterone synthase inhibitors. The recent advancements with similar molecules, such as BI 690517, in clinical trials for chronic kidney disease underscore the therapeutic promise of this pharmacological approach.
References
- 1. Inhibitors of Aldosterone Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
BI 689648: A Highly Selective Aldosterone Synthase Inhibitor with Therapeutic Potential in Cardiometabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI 689648 is a novel and potent small molecule inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). By selectively blocking the final and rate-limiting step in aldosterone biosynthesis, this compound presents a promising therapeutic strategy for a range of cardiometabolic diseases driven by excess aldosterone. Preclinical studies, primarily in non-human primates, have demonstrated its high selectivity for aldosterone synthase over the closely related cortisol synthase (CYP11B1), a critical attribute for minimizing off-target effects on glucocorticoid metabolism. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its evaluation.
Introduction
Excess aldosterone is a key contributor to the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[1][2] Aldosterone promotes sodium and water retention, leading to increased blood pressure, and also exerts direct pro-inflammatory and pro-fibrotic effects on tissues.[1] While mineralocorticoid receptor (MR) antagonists are clinically effective, they can be associated with side effects such as hyperkalemia and hormonal disturbances. Aldosterone synthase inhibitors (ASIs) offer an alternative therapeutic approach by directly suppressing the production of aldosterone.[1] The primary challenge in developing ASIs has been achieving high selectivity for aldosterone synthase (AS) over cortisol synthase (CS), due to the high sequence homology (93%) between the two enzymes.[1] this compound has emerged as a highly selective ASI with significant potential to overcome this challenge.
Mechanism of Action
This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the terminal steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. CYP11B2 catalyzes the conversion of 11-deoxycorticosterone (DOC) to aldosterone through a three-step process: 11β-hydroxylation to form corticosterone, followed by 18-hydroxylation and subsequent 18-oxidation. By inhibiting CYP11B2, this compound effectively reduces the production of aldosterone, thereby mitigating its downstream pathological effects. The high selectivity of this compound for CYP11B2 over CYP11B1, the enzyme responsible for cortisol synthesis in the zona fasciculata, is crucial for avoiding the potential for adrenal insufficiency and other adverse effects associated with cortisol suppression.
Quantitative Preclinical Data
The preclinical evaluation of this compound has primarily been conducted in non-human primates (cynomolgus monkeys), which provide a more translationally relevant model for adrenal steroidogenesis compared to rodents.
In Vitro Enzyme Inhibition
This compound demonstrates potent and highly selective inhibition of aldosterone synthase over cortisol synthase in in vitro assays.
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
Table 1: In Vitro Potency and Selectivity of this compound Compared to Other Aldosterone Synthase Inhibitors.
In Vivo Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys
Oral administration of this compound in cynomolgus monkeys resulted in plasma concentrations sufficient to achieve significant inhibition of aldosterone synthesis.
| Parameter | Value |
| Oral Dose | 5 mg/kg |
| Peak Plasma Concentration (Cmax) | ~500 nM |
| In Vivo Aldosterone Inhibition (EC50) | 2 nM |
| In Vivo Selectivity vs. Cortisol Synthesis | >20-fold more selective than FAD286 and LCI699 |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys.
Following an adrenocorticotropin (ACTH) challenge, this compound demonstrated a dose-dependent reduction in plasma aldosterone levels with minimal impact on cortisol levels, even at high plasma concentrations. Appreciable changes in the aldosterone precursor 11-deoxycorticosterone (DOC) were only observed at plasma concentrations greater than 1000-fold its aldosterone EC50.
Experimental Protocols
In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys were used as the source of native CYP11B2 and CYP11B1 enzymes.
-
Assay Format: The assay was conducted in a 96-well plate format.
-
Procedure: a. A mixture of the concentrated adrenal gland homogenate and the respective enzyme substrate was prepared. b. Serial dilutions of this compound were added to the wells. c. The reaction was initiated by the addition of the enzyme-substrate mixture. d. Following an incubation period, the reaction was terminated, and the levels of aldosterone and cortisol were quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: The concentration of inhibitor required to inhibit enzyme activity by 50% (IC50) was calculated by fitting the data to a four-parameter logistic equation.
In Vivo Adrenocorticotropin (ACTH) Challenge in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of this compound in a stimulated model of adrenal steroidogenesis.
Methodology:
-
Animal Model: Healthy, conscious, and non-chaired cynomolgus monkeys were used. A cohort of 66 animals was utilized across multiple studies, with a minimum 2-week washout period between experiments.
-
Dosing: this compound was administered orally at doses ranging from 0.003 mg/kg to 10 mg/kg. A vehicle control group was included in each study.
-
ACTH Challenge: To stimulate adrenal steroid production, a maximal dose of ACTH was administered.
-
Blood Sampling: Blood samples were collected 15 minutes after the ACTH challenge to measure plasma concentrations of aldosterone, cortisol, and the test compound. This time point corresponds to the peak of ACTH-induced steroid production.
-
Bioanalysis: Plasma steroid and this compound concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: In vivo effective concentration (EC50) values for aldosterone and cortisol inhibition were derived by curve-fitting the aggregated data from multiple studies.
Potential Therapeutic Applications
The high selectivity and potent aldosterone-lowering effects of this compound suggest its potential as a therapeutic agent in a variety of cardiometabolic diseases where aldosterone plays a key pathogenic role. These include:
-
Resistant Hypertension: In patients whose blood pressure is not adequately controlled by multiple antihypertensive agents, aldosterone is often a key contributor.
-
Heart Failure: Aldosterone contributes to cardiac fibrosis and remodeling, and its inhibition is a cornerstone of heart failure therapy.
-
Chronic Kidney Disease (CKD) and Diabetic Nephropathy: Aldosterone is implicated in the progression of renal damage and fibrosis.
Conclusion
This compound is a highly potent and selective aldosterone synthase inhibitor that has demonstrated promising preclinical activity. Its ability to effectively lower aldosterone levels without significantly impacting cortisol synthesis addresses a key challenge in the development of this class of drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of cardiometabolic diseases. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and other novel aldosterone synthase inhibitors.
References
Methodological & Application
Application Note: In Vitro Assay for BI 689648 Using Adrenal Gland Homogenates
Topic: BI 689648 In Vitro Assay Protocol Using Adrenal Gland Homogenates
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1] Elevated aldosterone levels are implicated in various cardiovascular diseases, making CYP11B2 a promising therapeutic target. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on aldosterone synthase using adrenal gland homogenates. The protocol is designed for researchers in drug discovery and development to assess the potency and selectivity of aldosterone synthase inhibitors.
Data Presentation
The inhibitory activity of this compound and other reference compounds against aldosterone synthase (CYP11B2) and the closely related cortisol synthase (CYP11B1) is summarized in the table below. This data is crucial for evaluating the potency and selectivity of the test compounds.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2.1 | 310 | 149 |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 | 10 | 80 | 8 |
Note: IC50 values are derived from studies using cynomolgus monkey-based models.[1]
Signaling Pathway
The following diagram illustrates the final steps of the aldosterone synthesis pathway, highlighting the role of aldosterone synthase (CYP11B2).
References
Application Notes and Protocols for Cell-Based Efficacy Testing of BI 689648
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2).[1][2] Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the terminal step of aldosterone biosynthesis in the adrenal glands.[3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making aldosterone synthase a key therapeutic target.[1] this compound exhibits a high degree of selectivity for aldosterone synthase over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. This selectivity is crucial for minimizing off-target effects related to cortisol suppression.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and selectivity of this compound. The primary model utilized is the NCI-H295R human adrenocortical carcinoma cell line, a well-established in vitro model that expresses the key enzymes required for steroidogenesis, including both aldosterone synthase and 11β-hydroxylase.
Signaling Pathway of Aldosterone Synthesis
The following diagram illustrates the simplified steroidogenesis pathway leading to the production of aldosterone and cortisol, highlighting the points of inhibition by an aldosterone synthase inhibitor like this compound.
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear comparison.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Compound | Aldosterone IC50 (nM) in NCI-H295R cells | Cortisol IC50 (nM) in NCI-H295R cells | Selectivity Index (Cortisol IC50 / Aldosterone IC50) |
| This compound | |||
| Comparator 1 | |||
| Comparator 2 |
Table 2: Cytotoxicity of this compound in NCI-H295R cells
| Compound | CC50 (µM) |
| This compound | |
| Positive Control (e.g., Doxorubicin) |
Experimental Protocols
NCI-H295R Cell Culture and Maintenance
The NCI-H295R cell line is the cornerstone for assessing the in vitro efficacy of aldosterone synthase inhibitors.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS, 1X ITS supplement, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a ratio of 1:3 to 1:6 in fresh culture medium.
Aldosterone and Cortisol Inhibition Assay
This assay determines the potency of this compound in inhibiting aldosterone and cortisol production in NCI-H295R cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of BI 689648 in Cynomolgus Monkey Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI 689648, a potent and highly selective aldosterone synthase inhibitor, in cynomolgus monkey models. The cynomolgus monkey is a critical non-human primate model for preclinical evaluation due to the high homology between the non-human primate and human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) enzymes.[1][2] Rodent models are less predictive due to lower enzymatic homology.[1][2]
Mechanism of Action
This compound is a non-steroidal, small molecule inhibitor of aldosterone synthase (AS), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1] Its high selectivity for aldosterone synthase over cortisol synthase (150-fold) minimizes the risk of off-target effects on cortisol production, a significant advantage over earlier generations of aldosterone synthase inhibitors.
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Activity
| Compound | Target | IC50 (nM) | Selectivity vs. Cortisol Synthase | Reference |
| This compound | Aldosterone Synthase (CYP11B2) | 2 | 150-fold | |
| Cortisol Synthase (CYP11B1) | 300 | |||
| FAD286 | Aldosterone Synthase (CYP11B2) | 3 | 40-fold | |
| Cortisol Synthase (CYP11B1) | 90 | |||
| LCI699 | Aldosterone Synthase (CYP11B2) | 10 | 8-fold | |
| Cortisol Synthase (CYP11B1) | 80 |
In Vivo Pharmacokinetics in Cynomolgus Monkeys
| Compound | Dose (oral) | Cmax | Tmax | Half-life (t1/2) | AUC | Reference |
| This compound | 5 mg/kg | ~500 nM | Not Reported | Not Reported | Not Reported |
Note: Comprehensive pharmacokinetic parameters for this compound are not yet publicly available. Researchers should perform full pharmacokinetic profiling as part of their studies.
Experimental Protocols
Adrenocorticotropic Hormone (ACTH) Challenge Model
This model is the standard for assessing the in vivo efficacy and selectivity of aldosterone synthase inhibitors in non-human primates.
Objective: To evaluate the ability of this compound to inhibit ACTH-stimulated aldosterone production without significantly affecting cortisol levels.
Experimental Workflow
Caption: Workflow for the ACTH challenge model in cynomolgus monkeys.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Adrenocorticotropic hormone (ACTH) (e.g., Synacthen® or Cortrosyn™)
-
Anesthetic (e.g., ketamine/xylazine, if required for handling)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Selection and Acclimatization: Use healthy, adult cynomolgus monkeys. Animals should be acclimated to the housing and handling procedures. Studies are often performed in conscious, non-chaired animals to minimize stress-related hormonal fluctuations.
-
Fasting: Fast animals overnight prior to the study.
-
Baseline Blood Sample: Collect a baseline blood sample (approx. 1 mL) from a peripheral vein.
-
Drug Administration: Administer this compound orally via gavage at the desired dose (e.g., 5 mg/kg). The vehicle control should be administered to a separate group of animals.
-
Pre-ACTH Blood Sample: Collect a blood sample immediately prior to the ACTH challenge.
-
ACTH Challenge: Administer a bolus intravenous injection of ACTH. A typical dose used in non-human primate studies is 1 µg/kg.
-
Post-ACTH Blood Sampling: Collect blood samples at multiple time points after the ACTH injection. Given that peak aldosterone levels are observed 15-30 minutes post-ACTH in humans, a suggested sampling schedule for monkeys would be 15, 30, 60, and 120 minutes post-challenge.
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method for Aldosterone, Cortisol, and this compound
Objective: To accurately quantify the concentrations of aldosterone, cortisol, and this compound in cynomolgus monkey plasma.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these analytes.
Procedure Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile containing the internal standards (e.g., d7-aldosterone, d4-cortisol, and a stable isotope-labeled this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
-
Safety and Toxicology Assessment
Objective: To evaluate the safety and tolerability of this compound in cynomolgus monkeys upon repeated dosing.
Study Design (Example): A 4-week or 13-week repeat-dose toxicology study is a common preclinical assessment.
Procedure:
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high).
-
Administration: Daily oral gavage.
-
Monitoring:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Weekly measurements.
-
Food Consumption: Daily or weekly measurements.
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry (including electrolytes), and urinalysis.
-
Electrocardiography (ECG): Perform at baseline and at the end of the study to assess cardiovascular safety.
-
-
Toxicokinetics: Collect blood samples at specified time points after the first and last doses to determine the pharmacokinetic profile of this compound.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including dose levels, timing of sample collection, and analytical methods, should be optimized and validated by the researchers for their specific study objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols for Measuring BI 689648 Plasma Concentration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective aldosterone synthase inhibitor that has demonstrated significant potential in preclinical studies. Accurate measurement of its plasma concentration in animal models is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), which are essential for dose selection and translation to clinical studies. These application notes provide detailed protocols for the quantification of this compound in plasma samples from animal models, primarily focusing on the cynomolgus monkey, a relevant non-human primate model. The methodologies described are based on published preclinical data and standard bioanalytical techniques.
Quantitative Data Summary
A summary of the reported pharmacokinetic parameters for this compound in cynomolgus monkeys is presented in the table below. This data is derived from in vivo studies utilizing an adrenocorticotropin (ACTH) challenge model.[1]
| Parameter | Value | Animal Model | Dose | Route of Administration |
| Cmax (Peak Plasma Concentration) | ~500 nM | Cynomolgus Monkey | 5 mg/kg | Oral |
Experimental Protocols
In Vivo Study Design: ACTH-Challenge Model in Cynomolgus Monkeys
This model is designed to stimulate aldosterone production, allowing for the assessment of the inhibitory activity of this compound.
Objective: To evaluate the in vivo efficacy and pharmacokinetics of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxyethylcellulose in water)
-
Adrenocorticotropic hormone (ACTH) (e.g., Synacthen®)
-
Saline solution
-
Cynomolgus monkeys (male, healthy, and acclimatized)
-
Blood collection tubes (containing K2EDTA as anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 5 mg/kg) or vehicle to the cynomolgus monkeys.
-
Collect blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At a specified time point post-dose (e.g., 1 or 2 hours), administer an ACTH challenge (e.g., 1 µg/kg, intramuscularly) to stimulate aldosterone synthesis.
-
Collect blood samples at specified time points post-ACTH challenge to measure both this compound and aldosterone concentrations.
-
Process the collected blood samples immediately by centrifuging at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS for this compound Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
Objective: To accurately quantify the concentration of this compound in cynomolgus monkey plasma.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reverse-phase analytical column
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
96-well plates
-
Centrifuge
Protocol:
a. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample in a 96-well plate, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine the precursor ion (Q1) and a specific product ion (Q3) for quantification.
-
Internal Standard: Determine the precursor ion (Q1) and a specific product ion (Q3).
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway Inhibition
Caption: Simplified steroidogenesis pathway showing the inhibition of Aldosterone Synthase by this compound.
Experimental Workflow
Caption: Workflow for measuring this compound plasma concentration in cynomolgus monkeys.
Logical Relationship of Pharmacokinetic Analysis
Caption: Logical flow from plasma concentration data to key pharmacokinetic parameters via NCA.
References
Application Notes and Protocols: Adrenocorticotropin-Challenge Model for Evaluating BI 689648
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the adrenocorticotropin (ACTH) challenge model for the preclinical evaluation of BI 689648, a novel and highly selective aldosterone synthase inhibitor. Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a key regulator of blood pressure and electrolyte balance.[1] Excessive aldosterone levels are implicated in various cardiometabolic diseases.[1][2] this compound has been developed to specifically inhibit aldosterone production with minimal impact on cortisol synthesis, which is mediated by the closely related enzyme 11β-hydroxylase (CYP11B1).[1][2] The ACTH-challenge model serves as a robust in vivo method to assess the potency and selectivity of aldosterone synthase inhibitors like this compound in a physiological context.
Mechanism of Action of this compound
This compound is a potent inhibitor of aldosterone synthase (CYP11B2). In vitro studies have demonstrated its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1). This selectivity is crucial for minimizing off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production, which is essential for normal physiological function.
Signaling Pathway of Aldosterone and Cortisol Synthesis
The diagram below illustrates the final steps of aldosterone and cortisol synthesis in the adrenal cortex and the point of inhibition by this compound.
Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Homogenized adrenal glands are used as the source of the enzymes.
-
The assay is conducted in a 96-well plate format.
-
A mixture of the concentrated homogenate and the respective substrate is added to various dilutions of the test compound (this compound) and comparator compounds.
-
The plates are incubated to allow the enzymatic reaction to proceed.
-
The reaction is then stopped, and the product formation is quantified using an appropriate analytical method (e.g., LC-MS/MS).
-
The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.
In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
Objective: To evaluate the in vivo potency and selectivity of this compound in inhibiting ACTH-stimulated aldosterone production while sparing cortisol synthesis.
Experimental Workflow:
Caption: Workflow for the in vivo ACTH-challenge model.
Detailed Protocol:
-
Animals: Healthy, conscious, non-chaired cynomolgus monkeys are used for the study.
-
Acclimatization: Animals are acclimatized to the study conditions before the experiment.
-
Grouping and Dosing: On each study day, animals are randomized into different treatment groups, including a vehicle control and various doses of the test compounds (e.g., this compound) and comparators (e.g., FAD286, LCI699). The compounds are administered orally. Doses for aldosterone synthase inhibitors have ranged from 0.003 mg/kg to 10 mg/kg.
-
ACTH Challenge: At a specified time post-dosing, an ACTH challenge is administered to stimulate the adrenal production of aldosterone and cortisol.
-
Blood Sampling: Blood samples are collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.
-
Sample Processing and Analysis: Plasma is separated from the blood samples and analyzed for aldosterone, cortisol, and test compound concentrations using validated analytical methods such as LC-MS/MS.
-
Data Analysis: The in vivo effective concentrations (EC) for aldosterone and cortisol inhibition are determined by curve-fitting the concentration-response data. The selectivity is assessed by comparing the effects on aldosterone versus cortisol levels.
Data Presentation
In Vitro Potency and Selectivity of this compound and Comparator Compounds
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2.1 | 310 | 149 |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts |
Data sourced from MedChemExpress, referencing Weldon SM, et al. J Pharmacol Exp Ther. 2016 Oct;359(1):142-50.
In Vivo Pharmacokinetics and Selectivity of this compound
| Parameter | Value |
| Animal Model | Cynomolgus Monkey |
| Dose | 5 mg/kg (oral) |
| Peak Plasma Concentration (Cmax) | ~500 nM |
| In Vivo Selectivity vs. Comparators | >20-fold more selective than FAD286 and LCI699 |
Representative In Vivo ACTH Challenge Data (Hypothetical)
The following table is a representative example of how data from an in vivo ACTH challenge study would be presented. Actual values would need to be obtained from the full research publication.
| Treatment Group | Dose (mg/kg) | Post-ACTH Plasma Aldosterone (ng/dL) | Post-ACTH Plasma Cortisol (µg/dL) |
| Vehicle | - | 100 ± 15 | 50 ± 5 |
| This compound | 0.1 | 60 ± 10 | 48 ± 6 |
| This compound | 1 | 25 ± 5 | 45 ± 5 |
| This compound | 10 | 10 ± 3 | 42 ± 4 |
| FAD286 | 1 | 40 ± 8 | 35 ± 7 |
| LCI699 | 1 | 35 ± 7 | 25 ± 6 |
Values are hypothetical and for illustrative purposes only.
Conclusion
The ACTH-challenge model in non-human primates is an essential tool for the in vivo characterization of aldosterone synthase inhibitors. The data for this compound demonstrates its high potency and, critically, its superior selectivity for aldosterone synthase over cortisol synthase in this translational model. These findings support the potential of this compound as a promising therapeutic agent for diseases driven by excess aldosterone, with a reduced risk of cortisol-related side effects. Further clinical studies are warranted to confirm these preclinical findings in humans.
References
Application Notes and Protocols: Experimental Design for Studying the Effects of BI 689648 on Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective aldosterone synthase inhibitor (ASI).[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure by promoting sodium and water retention.[1][3][4] Excessive aldosterone production can lead to hypertension, vascular remodeling, and tissue fibrosis. By selectively inhibiting aldosterone synthase (the enzyme responsible for aldosterone production), this compound presents a promising therapeutic strategy for the treatment of hypertension. Preclinical studies in cynomolgus monkeys have demonstrated its high selectivity for aldosterone synthase over cortisol synthase, a significant advantage over earlier generations of ASIs which carried the risk of adrenal insufficiency.
These application notes provide a comprehensive experimental design to investigate the antihypertensive effects of this compound in a preclinical setting. The protocols detailed below outline the in vivo efficacy studies, pharmacodynamic assessments, and analysis of relevant signaling pathways.
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Compound | Aldosterone Synthase IC₅₀ (nM) | Cortisol Synthase IC₅₀ (nM) | Selectivity Fold (Cortisol/Aldosterone) |
| This compound | 2 | 300 | 150 |
| FAD286 | 3 | 90 | 30 |
| LCI699 | 10 | 80 | 8 |
Data derived from in vitro studies in nonhuman primates.
Table 2: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys
| Dose (oral) | Peak Plasma Concentration (Cmax) |
| 5 mg/kg | ~500 nM |
This concentration is sufficient to achieve significant inhibition of aldosterone synthase in vivo.
Table 3: Expected Outcomes in Preclinical Hypertension Model
| Treatment Group | Mean Arterial Pressure (mmHg) | Plasma Aldosterone (ng/dL) | Plasma Cortisol (µg/dL) | Serum Sodium (mmol/L) | Serum Potassium (mmol/L) |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., Spironolactone) |
This table should be populated with experimental data.
Signaling Pathways
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. This compound acts at a key terminal step in this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Aldosterone exerts its effects through both genomic and non-genomic pathways.
Caption: Genomic and non-genomic signaling pathways of aldosterone.
Experimental Protocols
In Vivo Antihypertensive Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in a genetically hypertensive rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Positive control (e.g., Spironolactone).
-
Telemetry implants for continuous blood pressure monitoring.
-
Metabolic cages for urine collection.
Protocol:
-
Animal Acclimatization: Acclimatize SHR for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Telemetry Implantation: Surgically implant telemetry transmitters for the continuous measurement of blood pressure and heart rate. Allow a recovery period of at least one week.
-
Baseline Measurements: Record baseline blood pressure and heart rate for 3-5 days to establish a stable baseline.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (oral gavage, once daily).
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg, oral gavage, once daily).
-
Group 3: this compound - High Dose (e.g., 10 mg/kg, oral gavage, once daily).
-
Group 4: Positive Control (e.g., Spironolactone 50 mg/kg, oral gavage, once daily).
-
-
Dosing and Monitoring: Administer the respective treatments daily for a period of 4 weeks. Continuously monitor blood pressure and heart rate via telemetry.
-
Metabolic Cage Acclimatization and Urine Collection: Towards the end of the treatment period, acclimate rats to metabolic cages. Collect 24-hour urine samples for the analysis of aldosterone, sodium, and potassium levels.
-
Terminal Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia for the measurement of plasma aldosterone, cortisol, renin activity, and electrolytes.
Pharmacodynamic Assessments
Objective: To determine the effect of this compound on key biomarkers of the renin-angiotensin-aldosterone system.
Protocols:
-
Aldosterone and Cortisol Measurement (ELISA):
-
Use commercially available ELISA kits for the quantification of aldosterone and cortisol in plasma and urine.
-
Follow the manufacturer's instructions for sample preparation, incubation, and plate reading.
-
Construct a standard curve to determine the concentration of the hormones in the samples.
-
-
Plasma Renin Activity (PRA) Assay:
-
PRA can be measured using commercially available radioimmunoassay (RIA) or enzymatic kits.
-
These assays typically measure the generation of angiotensin I from endogenous angiotensinogen.
-
Follow the kit protocol for plasma sample incubation and detection of angiotensin I.
-
-
Electrolyte Analysis:
-
Measure sodium and potassium concentrations in serum and urine using an automated electrolyte analyzer.
-
Ensure proper sample handling to avoid hemolysis, which can falsely elevate potassium levels.
-
Experimental Workflow
Caption: Overall workflow for the preclinical evaluation of this compound in a hypertension model.
Conclusion
This set of application notes and protocols provides a robust framework for the preclinical investigation of this compound's effects on hypertension. By employing a relevant animal model, continuous blood pressure monitoring, and comprehensive pharmacodynamic assessments, researchers can thoroughly characterize the efficacy and mechanism of action of this promising new aldosterone synthase inhibitor. The data generated from these studies will be crucial for guiding further clinical development.
References
Application Notes and Protocols for Assessing the Impact of BI 689648 on Renal Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BI 689648 is a novel and highly selective aldosterone synthase (CYP11B2) inhibitor. By potently and selectively inhibiting the final step in aldosterone synthesis, this compound represents a promising therapeutic agent for cardio-renal diseases where aldosterone plays a pathogenic role.[1][2] Aldosterone, the primary mineralocorticoid, regulates blood pressure and electrolyte balance by promoting sodium and water reabsorption in the kidneys.[3][4] However, excessive aldosterone levels can lead to renal and cardiovascular damage through mechanisms including inflammation, fibrosis, and oxidative stress.[5] Therefore, a thorough assessment of the impact of this compound on renal function is critical throughout its preclinical and clinical development.
These application notes provide a comprehensive protocol for evaluating the renal effects of this compound, encompassing in vitro and in vivo preclinical studies, as well as key considerations for clinical trial design.
Signaling Pathway of Aldosterone in Renal Epithelial Cells
Aldosterone exerts its effects on renal function primarily through the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the nephron. The binding of aldosterone to the MR initiates a signaling cascade that ultimately regulates ion and water transport.
Caption: Aldosterone signaling pathway in a renal principal cell.
Preclinical Assessment of Renal Function
A tiered approach, combining in vitro and in vivo models, is recommended to thoroughly characterize the renal impact of this compound.
In Vitro Nephrotoxicity Testing
Objective: To assess the direct cytotoxic potential of this compound on renal cells.
Experimental Protocol:
-
Cell Culture:
-
Utilize primary human renal proximal tubule epithelial cells (RPTECs) as they are a major site of drug transport and toxicity.
-
Culture cells in appropriate media and conditions to form a confluent monolayer.
-
Optionally, use 3D kidney organoid models for a more physiologically relevant system that can better predict in vivo responses.
-
-
Compound Exposure:
-
Expose RPTECs to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Include a vehicle control (e.g., DMSO) and a known nephrotoxicant (e.g., cisplatin) as a positive control.
-
-
Endpoint Analysis:
-
Cell Viability Assays: Measure cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Biomarker Analysis: Quantify the release of kidney injury biomarkers into the cell culture supernatant using ELISA or multiplex assays. Key biomarkers include:
-
Kidney Injury Molecule-1 (KIM-1)
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL)
-
-
High-Content Imaging: Assess mitochondrial membrane potential, oxidative stress (e.g., using ROS-sensitive dyes), and apoptosis (e.g., caspase-3/7 activity).
-
Data Presentation:
| Concentration of this compound | Cell Viability (% of Control) | LDH Release (% of Max) | KIM-1 (ng/mL) | NGAL (ng/mL) |
| Vehicle Control | 100 | 5 | Baseline | Baseline |
| 0.1 µM | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| Positive Control (Cisplatin) |
In Vivo Assessment in Animal Models
Objective: To evaluate the effects of this compound on renal function and hemodynamics in a living organism.
Experimental Protocol:
-
Animal Model Selection:
-
Use rodent models (e.g., Sprague-Dawley rats) for initial toxicity and efficacy studies.
-
Due to species differences in aldosterone synthase, cynomolgus monkeys are a more relevant model for efficacy and safety assessment of aldosterone synthase inhibitors.
-
-
Dosing and Administration:
-
Administer this compound orally at multiple dose levels (e.g., low, medium, and high doses) for a specified duration (e.g., 28 days).
-
Include a vehicle control group.
-
-
Experimental Workflow:
Caption: Experimental workflow for in vivo renal function assessment.
-
Renal Function Monitoring:
-
Metabolic Cage Studies: Collect 24-hour urine samples to measure volume, electrolytes (Na+, K+), creatinine, and albumin.
-
Blood Chemistry: Analyze serum/plasma for creatinine, blood urea nitrogen (BUN), cystatin C, and electrolytes.
-
Glomerular Filtration Rate (GFR): Measure GFR using inulin or iohexol clearance for a precise assessment of kidney filtration capacity.
-
-
Biomarker Analysis:
-
Measure urinary and plasma levels of novel kidney injury biomarkers such as KIM-1, NGAL, and clusterin.
-
-
Histopathology:
-
At the end of the study, collect kidneys for histopathological examination.
-
Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, interstitial inflammation, and glomerular injury.
-
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| Serum Chemistry | ||||
| Creatinine (mg/dL) | ||||
| BUN (mg/dL) | ||||
| Cystatin C (ng/mL) | ||||
| Urine Analysis | ||||
| Urine Volume (mL/24h) | ||||
| Urinary Albumin/Creatinine Ratio (mg/g) | ||||
| Biomarkers | ||||
| Urinary KIM-1 (ng/mL) | ||||
| Urinary NGAL (ng/mL) | ||||
| Functional | ||||
| GFR (mL/min/kg) |
Clinical Assessment of Renal Function
Objective: To monitor and evaluate the renal safety of this compound in human subjects.
Experimental Protocol (Phase I - III Clinical Trials):
-
Subject Population:
-
Enroll subjects with normal renal function in early phase trials.
-
In later phases, include patients with varying degrees of renal impairment to assess safety in the target population.
-
-
Renal Safety Monitoring Plan:
-
Baseline Assessment: Obtain a thorough medical history, including any pre-existing renal conditions. Measure baseline serum creatinine, eGFR (calculated using CKD-EPI equation), and urinalysis.
-
Routine Monitoring:
-
Measure serum creatinine and calculate eGFR at regular intervals (e.g., weekly, then monthly).
-
Perform routine urinalysis to check for proteinuria, hematuria, and cylindruria.
-
Monitor serum electrolytes, particularly potassium, due to the mechanism of action of aldosterone synthase inhibitors.
-
-
Biomarker Monitoring:
-
Collect urine and plasma samples for the analysis of novel renal safety biomarkers (e.g., KIM-1, NGAL, cystatin C) at baseline and throughout the study. This can provide early detection of potential kidney injury.
-
-
-
Logical Flow for Renal Safety Evaluation:
Caption: Decision-making workflow for clinical renal safety monitoring.
Data Presentation:
| Parameter | Baseline | Week 4 | Week 12 | End of Treatment | Follow-up |
| eGFR (mL/min/1.73m²) | |||||
| Mean (SD) | |||||
| Change from Baseline | - | ||||
| Urine Albumin-to-Creatinine Ratio (mg/g) | |||||
| Median (IQR) | |||||
| Serum Potassium (mEq/L) | |||||
| Mean (SD) | |||||
| Incidence of Renal Adverse Events (%) |
This comprehensive protocol provides a framework for the systematic evaluation of the renal effects of this compound. By integrating in vitro, in vivo, and clinical assessments, researchers and drug development professionals can build a robust renal safety profile for this promising therapeutic agent. The use of both traditional and novel biomarkers will facilitate early detection of any potential nephrotoxicity, ensuring patient safety and guiding clinical development.
References
Application Notes and Protocols: BI 689648 in Primary Aldosteronism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism is a common cause of secondary hypertension, characterized by the excessive and autonomous production of aldosterone from the adrenal glands.[1] This hormonal overproduction leads to sodium retention, potassium loss, high blood pressure, and an increased risk of cardiovascular and renal damage, independent of the effects of hypertension.[2][3][4] Research into the pathophysiology and treatment of primary aldosteronism often requires specific tools to modulate the production of aldosterone.
BI 689648 is a novel, potent, and highly selective aldosterone synthase (AS) inhibitor.[5] Aldosterone synthase, encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone synthesis. Due to the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1), developing selective inhibitors has been a significant challenge. This compound has demonstrated superior selectivity for aldosterone synthase over cortisol synthase, making it a valuable research tool for investigating the specific effects of aldosterone inhibition without the confounding effects of cortisol suppression.
These application notes provide an overview of this compound's characteristics and detailed protocols for its use in preclinical research relevant to primary aldosteronism.
Data Presentation
In Vitro Inhibitory Activity of this compound and Comparators
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other aldosterone synthase inhibitors against aldosterone synthase (AS; CYP11B2) and cortisol synthase (CS; CYP11B1). The data highlights the high selectivity of this compound.
| Compound | Aldosterone Synthase (AS; CYP11B2) IC50 (nM) | Cortisol Synthase (CS; CYP11B1) IC50 (nM) | Selectivity Ratio (CS IC50 / AS IC50) |
| This compound | 2.0 | 300 | 150-fold |
| FAD286 | 3.0 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from studies in cynomolgus monkey-based models.
Preclinical Pharmacokinetics of this compound in Cynomolgus Monkeys
This table outlines the pharmacokinetic properties of this compound following oral administration in cynomolgus monkeys.
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | Oral administration |
| Peak Plasma Concentration (Cmax) | ~500 nM | In cynomolgus monkeys |
This concentration is well above the IC50 for aldosterone synthase, suggesting effective target engagement in vivo.
Signaling Pathway and Mechanism of Action
Experimental Protocols
In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
This protocol is designed to determine the in vitro potency and selectivity of this compound.
Objective: To measure the IC50 values of this compound for aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Materials:
-
This compound
-
Homogenized adrenal glands from a suitable species (e.g., cynomolgus monkey)
-
Substrates for CYP11B2 (e.g., 11-deoxycorticosterone) and CYP11B1 (e.g., 11-deoxycortisol)
-
96-well plates
-
Incubator
-
LC-MS/MS for steroid quantification
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate substrate for either the CYP11B2 or CYP11B1 assay.
-
Add the adrenal gland homogenate to each well.
-
Add the different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate the plates at 37°C for a specified time to allow for the enzymatic reaction.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the production of aldosterone (from 11-deoxycorticosterone) or cortisol (from 11-deoxycortisol) in each well using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a suitable pharmacological model.
In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model in Non-Human Primates
This protocol evaluates the in vivo efficacy and selectivity of this compound in a model that stimulates adrenal steroid production.
Objective: To assess the effect of this compound on ACTH-stimulated aldosterone and cortisol levels in vivo.
Experimental Workflow:
Materials:
-
Cynomolgus monkeys
-
This compound formulated for oral administration
-
Vehicle control
-
Adrenocorticotropic hormone (ACTH)
-
Blood collection supplies
-
LC-MS/MS for steroid and drug quantification
Procedure:
-
Fast the animals overnight prior to the study.
-
Administer a single oral dose of this compound or vehicle to the monkeys.
-
At a specified time post-dose, administer a bolus of ACTH to stimulate the adrenal glands.
-
Collect blood samples at a predetermined time after the ACTH challenge (e.g., 15 minutes, which is the typical time for peak aldosterone and cortisol response).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma for concentrations of aldosterone, cortisol, and this compound using a validated LC-MS/MS method.
-
Compare the aldosterone and cortisol levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo inhibitory effect.
-
Correlate the plasma concentrations of this compound with the observed inhibition of aldosterone and cortisol to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Application in Primary Aldosteronism Research
This compound's high selectivity makes it a superior tool for dissecting the specific roles of aldosterone in the pathophysiology of primary aldosteronism. Potential research applications include:
-
Preclinical Models of Primary Aldosteronism: In animal models that overproduce aldosterone, this compound can be used to specifically lower aldosterone levels and assess the impact on blood pressure, cardiovascular remodeling, renal fibrosis, and other downstream effects of aldosterone excess.
-
Investigating Aldosterone-Mediated Signaling: By selectively inhibiting aldosterone production, researchers can study the direct consequences on the mineralocorticoid receptor and other potential non-genomic pathways without the off-target effects on the glucocorticoid pathway.
-
Target Validation: The use of a highly selective inhibitor like this compound can help validate aldosterone synthase as a therapeutic target for primary aldosteronism and other diseases characterized by aldosterone excess.
-
Comparative Studies: this compound can be used as a benchmark compound to evaluate the selectivity and efficacy of newly developed aldosterone synthase inhibitors.
Conclusion
This compound is a potent and exceptionally selective aldosterone synthase inhibitor that serves as a critical tool for research in primary aldosteronism. Its ability to potently suppress aldosterone production without significantly affecting cortisol levels allows for a more precise investigation into the aldosterone-driven pathologies characteristic of this condition. The protocols provided herein offer a framework for utilizing this compound in both in vitro and in vivo settings to advance our understanding of primary aldosteronism and to explore novel therapeutic strategies.
References
- 1. Old and new genes in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating Primary Aldosteronism-Induced Hypertension: Novel Approaches and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Manifestations of MR Activation in Primary Aldosteronism: Pilot Clinical Study | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BI 689648 In Vitro Solubility and Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues and performing in vitro experiments with BI 689648, a highly selective aldosterone synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound powder. What is the recommended solvent?
A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent. A reported solubility in DMSO is 30 mg/mL (100.56 mM).[1] If you still encounter issues, gentle warming of the solution to 37°C and brief sonication can aid in dissolution.[2][3] Always ensure you are using high-purity, anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent toxicity and solubility issues.[3]
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Rapid Mixing: When adding the this compound solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or gentle agitation. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.[3]
-
Consider Solubilizing Agents: If your experimental design allows, the use of solubilizing agents such as Captisol® (SBE-β-CD) may be explored. A reported formulation for this compound includes 10% DMSO and 90% (20% SBE-β-CD in saline).
Q3: I observe crystals in my this compound stock solution after storing it at -20°C. What should I do?
A3: The formation of crystals upon storage at low temperatures indicates that the compound has precipitated out of solution. Before use, it is crucial to redissolve the compound completely. Gently warm the vial to 37°C and vortex thoroughly until the solution is clear and all crystals have dissolved. To avoid repeated freeze-thaw cycles that can exacerbate this issue, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known in vitro IC50 values for this compound?
A4: this compound is a potent and selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. In vitro studies have shown that this compound has an IC50 of approximately 2 nM for aldosterone synthase and around 300 nM for cortisol synthase (CS), also known as CYP11B1, demonstrating a high degree of selectivity (approximately 150-fold).
Quantitative Solubility Data
| Solvent/System | Concentration | Molar Equivalent | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 100.56 mM | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 8.38 mM | |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | 8.38 mM |
Experimental Protocols
In Vitro Aldosterone Synthase Inhibition Assay using Adrenal Gland Homogenates
This protocol is a representative method based on published assays for aldosterone synthase inhibitors.
1. Preparation of Adrenal Gland Homogenates:
- Obtain human or cynomolgus monkey adrenal glands.
- Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and protease inhibitors) on ice.
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Collect the supernatant containing the microsomal fraction where aldosterone synthase is located.
- Determine the total protein concentration of the homogenate using a standard method like the Bradford assay.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in DMSO to create a concentration range for the assay (e.g., from 1 µM to 0.1 nM).
3. Enzyme Inhibition Assay:
- In a 96-well plate, add the adrenal gland homogenate.
- Add the various dilutions of this compound to the wells. Include a vehicle control (DMSO only).
- Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
4. Quantification of Aldosterone:
- Quantify the amount of aldosterone produced in each well using a validated method such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) or a commercially available aldosterone ELISA kit.
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Inhibition of Aldosterone Synthesis by this compound.
Caption: Troubleshooting Logic for this compound Solubility Issues.
References
Optimizing BI-3406 Dosage for Maximum Efficacy and Minimal Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BI-3406, a potent and selective SOS1::KRAS interaction inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BI-3406?
A1: BI-3406 is a small molecule inhibitor that binds to the catalytic domain of Son of Sevenless homolog 1 (SOS1).[1][2] This binding prevents the interaction between SOS1 and KRAS-GDP, thereby inhibiting the nucleotide exchange process that leads to the activation of KRAS.[1] By blocking the formation of GTP-loaded RAS, BI-3406 effectively curtails signaling through the MAPK pathway.[1]
Q2: In which cancer types is BI-3406 expected to be most effective?
A2: BI-3406 has demonstrated efficacy in preclinical models of KRAS-driven cancers, including those with KRAS G12 and G13 mutations.[1] Its effectiveness is particularly noted in pancreatic, colorectal, and non-small cell lung cancers where KRAS mutations are frequent. The inhibitor's activity is linked to the dependency of the cancer cells on the KRAS signaling pathway.
Q3: What are the known off-target effects of BI-3406?
A3: BI-3406 is a highly selective inhibitor for SOS1. It has been shown to be selective against the closely related SOS2 (IC50 > 10µM). In a panel of 368 kinases, no significant off-target hits were observed at a concentration of 5 µM. Some moderate activity was noted in a panel of 44 other off-targets at 10 µM, with the most significant being alpha A1 antagonism (IC50 = 6 µM). Genetic ablation of SOS1 abrogates the sensitivity to BI-3406, suggesting a lack of significant off-target effects at the cellular level.
Q4: How does the expression of SOS2 affect the efficacy of BI-3406?
A4: The antiproliferative effect of BI-3406 is enhanced in cells with a knockout of SOS2. This suggests that SOS2 can partially compensate for the inhibition of SOS1, and the SOS1/SOS2 expression ratio may be a determinant of sensitivity to BI-3406.
Troubleshooting Guides
Issue 1: Suboptimal inhibition of pERK levels.
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Possible Cause: Insufficient concentration of BI-3406.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 for pERK inhibition in your specific cell line. IC50 values for pERK modulation in various RAS-mutated cell lines have been reported to be between 17 and 57 nM.
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Possible Cause: Cell line is not dependent on KRAS signaling.
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Troubleshooting Step: Confirm the KRAS mutation status of your cell line. BI-3406 is not effective in cells with activating BRAF mutations, such as the V600E mutation, which renders them independent of upstream KRAS signaling.
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-
Possible Cause: Short incubation time.
-
Troubleshooting Step: Ensure a sufficient incubation time for BI-3406 to exert its effect. Inhibition of pERK activity has been observed after 1 hour of treatment.
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Issue 2: Lack of anti-proliferative effect in 3D cell culture.
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Possible Cause: Inappropriate assay format.
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Troubleshooting Step: While some compounds may show activity in 2D proliferation assays, the anti-proliferative effects of BI-3406 are more pronounced in 3D proliferation assays.
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-
Possible Cause: Resistance due to KRAS mutation type.
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Troubleshooting Step: BI-3406 has shown growth inhibition in cell lines with KRAS G12 and G13 mutations, but not in those with KRAS Q61L/H or G12R mutations. Confirm the specific KRAS mutation of your cell line.
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Issue 3: Inconsistent results in in vivo studies.
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Possible Cause: Suboptimal dosing or administration route.
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Troubleshooting Step: BI-3406 is orally bioavailable. Ensure the formulation and route of administration are appropriate for your animal model. Combination therapy with MEK inhibitors has been shown to result in tumor regression at well-tolerated doses in mouse models.
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Possible Cause: Tumor microenvironment factors.
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Troubleshooting Step: In vivo efficacy can be influenced by the tumor microenvironment. Systemic treatment with BI-3406 has been shown to downmodulate components of the tumor microenvironment. Consider analyzing the tumor microenvironment in your model.
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Data Presentation
Table 1: In Vitro Potency of BI-3406
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Protein-Protein Interaction | SOS1::KRAS | 5 nM | |
| Surface Plasmon Resonance (SPR) | Recombinant SOS1 | 9.7 nM (Kd) | |
| pERK Inhibition (2D assay) | RAS-mutated cell lines | 17 - 57 nM | |
| 3D Cell Proliferation | KRAS G12/G13 mutant cell lines | 9 - 220 nM |
Table 2: Selectivity Profile of BI-3406
| Off-Target | IC50 / Activity | Reference |
| SOS2 | > 10 µM | |
| Kinase Panel (368 kinases) | No significant hits at 5 µM | |
| Alpha A1 Adrenergic Receptor | 6 µM |
Experimental Protocols
1. pERK Modulation Assay (Western Blot)
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Cell Seeding: Plate cancer cell lines in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with a dose range of BI-3406 (e.g., 0-1000 nM) for 1 hour.
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Western Blotting:
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Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect chemiluminescence using an appropriate imager.
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-
Analysis: Quantify band intensities and normalize pERK levels to total ERK.
2. 3D Cell Proliferation Assay (e.g., Spheroid Formation)
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Cell Seeding: Seed cells in ultra-low attachment 96-well plates in a suitable medium to promote spheroid formation.
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Treatment: After spheroid formation (typically 3-4 days), treat with a dose range of BI-3406.
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Incubation: Incubate for an extended period (e.g., 7-14 days), replenishing the medium with fresh compound as necessary.
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Viability Measurement: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D.
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Analysis: Calculate IC50 values from the dose-response curves.
3. SOS1::KRAS Protein-Protein Interaction Assay (HTRF)
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Principle: This assay measures the disruption of the interaction between SOS1 and KRAS using Homogeneous Time-Resolved Fluorescence (HTRF).
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Reagents: Use a commercially available KRAS/SOS1 binding assay kit. Reagents typically include tagged SOS1 and KRAS proteins and fluorescently labeled detection antibodies.
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Procedure:
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Add BI-3406 at various concentrations to a microplate.
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Add the tagged SOS1 and KRAS proteins.
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Incubate to allow for binding.
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Add the HTRF detection reagents.
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Read the fluorescence at the appropriate wavelengths (e.g., 620 nm and 665 nm).
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Analysis: Calculate the HTRF ratio and determine the IC50 of BI-3406 for inhibiting the interaction.
Mandatory Visualizations
Caption: BI-3406 inhibits the SOS1-mediated activation of KRAS.
Caption: Workflow for assessing pERK modulation by BI-3406.
Caption: Troubleshooting logic for suboptimal pERK inhibition.
References
Technical Support Center: BI 689648 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldosterone synthase inhibitor BI 689648 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. Its primary mechanism of action is to block the final step of aldosterone biosynthesis, thereby reducing aldosterone levels in plasma and tissues. This makes it a valuable tool for investigating the roles of aldosterone in various physiological and pathological processes.
Q2: What are the key advantages of this compound over other aldosterone synthase inhibitors?
This compound exhibits high selectivity for aldosterone synthase over cortisol synthase (CS), also known as CYP11B1. In vitro studies have shown a 150-fold selectivity for AS over CS.[1][2] This high selectivity minimizes the risk of off-target effects related to cortisol suppression, which has been a challenge with less selective inhibitors.
Q3: In which animal models has this compound been tested?
This compound has been extensively evaluated in non-human primate models, specifically cynomolgus monkeys.[1][2] These models are considered highly relevant for predicting human efficacy and safety due to the high homology between human and non-human primate aldosterone synthase.
Q4: What is a typical dose for in vivo experiments with this compound in cynomolgus monkeys?
A commonly cited oral dose in cynomolgus monkeys is 5 mg/kg, which results in a peak plasma concentration of approximately 500 nM.[1] However, the optimal dose will depend on the specific experimental design and research question.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
Potential Causes:
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Suboptimal Dosing: The dose of this compound may be insufficient to achieve the desired level of aldosterone synthase inhibition.
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Poor Bioavailability: Issues with the formulation or route of administration can lead to poor absorption and lower than expected plasma concentrations.
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Animal Model Selection: The expression and regulation of aldosterone synthase can vary between species. Rodent models, for instance, have lower homology to human aldosterone synthase, which may affect the efficacy of this compound.
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Timing of Sample Collection: The pharmacokinetic profile of this compound should be considered when timing blood or tissue sample collection to measure aldosterone levels.
Troubleshooting Steps:
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Verify Compound Integrity: Ensure the purity and stability of the this compound compound.
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Optimize Formulation and Administration: For oral administration, ensure the vehicle is appropriate for solubilizing this compound. Consider alternative routes of administration if oral bioavailability is a concern.
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Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for achieving the desired pharmacological effect in your specific model.
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Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to confirm adequate exposure.
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Re-evaluate Animal Model: If possible, use a non-human primate model for the most translatable results. If using other models, confirm the expression and activity of aldosterone synthase.
Issue 2: Unexpected Side Effects or Animal Welfare Concerns
Potential Causes:
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Off-Target Effects: While highly selective, at very high doses, this compound could potentially inhibit cortisol synthase, leading to adrenal insufficiency.
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Hypoaldosteronism: Excessive suppression of aldosterone can lead to electrolyte imbalances, such as hyperkalemia (high potassium) and hyponatremia (low sodium), as well as hypotension (low blood pressure).
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Interaction with Other Drugs: Co-administration of this compound with other medications, such as mineralocorticoid receptor antagonists (e.g., spironolactone), can exacerbate the effects of aldosterone blockade and lead to severe adverse events.
Troubleshooting Steps:
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Monitor Electrolytes and Blood Pressure: Regularly monitor serum potassium and sodium levels, as well as blood pressure, throughout the experiment.
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Assess Cortisol Levels: If adrenal insufficiency is suspected, measure plasma cortisol levels.
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Review Concomitant Medications: Avoid co-administration with other drugs that affect the renin-angiotensin-aldosterone system unless it is a specific goal of the study, in which case, careful dose adjustments and monitoring are crucial.
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Adjust the Dose: If adverse effects are observed, consider reducing the dose of this compound.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound and Comparator Compounds
| Compound | In Vitro IC50 AS (nM) | In Vitro IC50 CS (nM) | In Vitro Selectivity (CS/AS) | In Vivo Model | Oral Dose (mg/kg) | Peak Plasma Concentration (nM) |
| This compound | 2 | 300 | 150 | Cynomolgus Monkey | 5 | ~500 |
| FAD286 | 3 | 90 | 30 | Cynomolgus Monkey | N/A | N/A |
| LCI699 | 10 | 80 | 8 | Cynomolgus Monkey | N/A | N/A |
Data compiled from Weldon et al., 2016.
Experimental Protocols
Key Experiment: Adrenocorticotropin (ACTH) Challenge in Cynomolgus Monkeys
This protocol is a generalized representation based on published methodologies for evaluating aldosterone synthase inhibitors.
Objective: To assess the in vivo efficacy and selectivity of this compound in inhibiting ACTH-stimulated aldosterone production.
Materials:
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This compound
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Vehicle for oral administration
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Adrenocorticotropin (ACTH)
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Anesthesia (as per institutional guidelines)
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Blood collection supplies
Procedure:
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Animal Acclimation: Acclimate conscious, chaired cynomolgus monkeys to the experimental procedures.
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Baseline Blood Sample: Collect a baseline blood sample for measurement of aldosterone and cortisol.
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Compound Administration: Administer this compound orally at the desired dose (e.g., 5 mg/kg). A vehicle control group should be included.
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ACTH Challenge: At a specified time post-dose (e.g., 1-2 hours), administer an ACTH challenge to stimulate adrenal steroidogenesis.
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Post-Challenge Blood Sampling: Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes) to measure plasma concentrations of aldosterone, cortisol, and this compound.
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Data Analysis: Compare the aldosterone and cortisol responses to ACTH in the this compound-treated group versus the vehicle control group to determine the extent of aldosterone synthase inhibition and selectivity over cortisol synthase.
Mandatory Visualizations
Caption: Signaling pathway of aldosterone synthesis and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
improving the stability of BI 689648 in experimental solutions
Welcome to the technical support center for BI 689648, a highly selective aldosterone synthase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your results.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | This compound has low aqueous solubility. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to crash out. | - Ensure the final DMSO concentration in your experimental solution is low (typically <0.5%).- Prepare intermediate dilutions in a co-solvent miscible with both DMSO and water, if compatible with your assay.- Consider using a formulation aid, such as SBE-β-CD (sulfobutyl ether beta-cyclodextrin), to improve solubility. A suggested starting point is 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[1] |
| Inconsistent IC50 Values | - Variability in cell density or enzyme concentration.- Instability of the compound in the assay medium over time.- Pipetting errors. | - Standardize cell seeding density and enzyme concentration for all experiments.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.- Use calibrated pipettes and proper pipetting techniques. |
| Loss of Compound Activity | - Degradation of this compound due to improper storage or handling.- Adsorption of the compound to plasticware. | - Store stock solutions in tightly sealed vials at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]- Use low-adhesion microplates and pipette tips.- Include a known standard or positive control in your experiments to verify assay performance. |
| High Background Signal in Assay | - Intrinsic fluorescence or absorbance of this compound.- Interference with the detection reagent. | - Run a control with this compound in the assay medium without cells or enzyme to measure its intrinsic signal.- Subtract the background signal from your experimental wells.- If interference is significant, consider using an alternative detection method or assay format. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[3][4] For in vivo studies in cynomolgus monkeys, a formulation of 10% DMSO and 90% corn oil has been used.
Q2: How should I store this compound?
A2: The solid compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: What is the known stability of this compound in different experimental conditions?
A3: Specific stability data for this compound in various pH, temperature, and light conditions are not extensively published. As a pyridine and naphthyridine derivative, its stability can be influenced by these factors. It is recommended to perform forced degradation studies to understand its stability profile in your specific experimental setup. General guidelines for forced degradation studies include exposure to:
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Acidic and basic conditions: (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidative stress: (e.g., 3% H₂O₂)
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Thermal stress: (e.g., elevated temperatures in 10°C increments)
-
Photostability: (exposure to UV and visible light)
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound has been used in cell-based assays to determine its inhibitory activity against aldosterone synthase (CYP11B2). V79 cells genetically engineered to express human CYP11B2 are a commonly used model system.
Q5: What is the selectivity of this compound?
A5: this compound is a highly selective inhibitor of aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1). In vitro studies have shown an IC50 of 2 nM for aldosterone synthase and 300 nM for cortisol synthase, representing a 150-fold selectivity.
Data Summary
In Vitro Potency of this compound
| Enzyme | IC50 (nM) | Reference |
| Aldosterone Synthase (CYP11B2) | 2 | |
| Cortisol Synthase (CYP11B1) | 300 |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄O₂ | |
| Molecular Weight | 298.34 g/mol |
Experimental Protocols
Protocol for Aldosterone Synthase (CYP11B2) Inhibition Assay Using V79 Cells
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay. Optimization may be required for your specific experimental conditions.
Materials:
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V79 cells stably expressing human CYP11B2
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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This compound
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DMSO (cell culture grade)
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11-Deoxycorticosterone (substrate)
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Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and HEPES)
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Aldosterone ELISA kit or LC-MS/MS for aldosterone detection
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96-well cell culture plates
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CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
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Seed V79-CYP11B2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
-
Inhibition Assay:
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On the day of the assay, remove the cell culture medium from the wells.
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Wash the cells once with pre-warmed assay buffer.
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Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a no-inhibitor control.
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Pre-incubate the cells with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
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Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to all wells at a final concentration close to its Km value.
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Incubate the plate at 37°C for a specific duration (e.g., 1-4 hours). The incubation time should be within the linear range of the reaction.
-
-
Detection of Aldosterone:
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After incubation, collect the supernatant from each well.
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Quantify the amount of aldosterone produced using a commercially available aldosterone ELISA kit or by LC-MS/MS analysis.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Visualizations
Aldosterone Synthesis Pathway and Inhibition by this compound
Caption: Simplified aldosterone synthesis pathway and the inhibitory action of this compound on Aldosterone Synthase (CYP11B2).
Experimental Workflow for Determining IC50 of this compound
Caption: A step-by-step workflow for determining the IC50 of this compound in a cell-based aldosterone synthase inhibition assay.
Troubleshooting Logic for Compound Precipitation
Caption: A logical diagram for troubleshooting precipitation issues with this compound in experimental solutions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in results with BI 689648 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using the selective aldosterone synthase inhibitor, BI 689648. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and highly selective aldosterone synthase (AS) inhibitor.[1] Its primary mechanism of action is the inhibition of the enzyme aldosterone synthase (CYP11B2), which is a critical component in the biosynthesis of aldosterone.[2] By inhibiting this enzyme, this compound directly attenuates the production of aldosterone.[1] Aldosterone is a mineralocorticoid hormone that plays a key role in regulating blood pressure, volume, and electrolyte balance.[1][2]
Q2: How selective is this compound for aldosterone synthase over cortisol synthase?
Discovery of selective aldosterone synthase inhibitors has been challenging due to the high sequence similarity (93%) with cortisol synthase (CS). However, this compound demonstrates high selectivity. In vitro studies have shown an IC50 of 2 nM against aldosterone synthase and 300 nM against cortisol synthase, indicating a 150-fold selectivity.
Q3: What are the known in vitro and in vivo properties of this compound?
This compound has been characterized in nonhuman primate models. Key quantitative data are summarized in the table below.
| Parameter | Value | Species | Reference |
| In Vitro IC50 (AS) | 2 nM | - | |
| In Vitro IC50 (CS) | 300 nM | - | |
| Selectivity (CS/AS) | 150-fold | - | |
| Oral Administration Dose | 5 mg/kg | Cynomolgus Monkeys | |
| Peak Plasma Concentration | ~500 nM | Cynomolgus Monkeys |
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors. This guide addresses common issues encountered when working with selective aldosterone synthase inhibitors like this compound.
Issue 1: Inconsistent IC50 values in in vitro assays.
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Potential Cause 1: Substrate Concentration. The concentration of the substrate (e.g., 11-deoxycorticosterone) can significantly impact the apparent IC50 value of a competitive inhibitor.
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Troubleshooting Tip: Ensure that the substrate concentration is standardized across all experiments and is ideally at or below the Km value for the enzyme.
-
-
Potential Cause 2: Enzyme Activity. Variability in the activity of the recombinant aldosterone synthase or the adrenal gland homogenates used can lead to inconsistent results.
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Troubleshooting Tip: Always perform a positive control to confirm enzyme activity before running inhibitor assays. If using homogenates, ensure consistent preparation methods.
-
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Potential Cause 3: Compound Stability and Solubility. this compound may degrade or precipitate in certain buffer conditions or after prolonged storage.
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Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Verify the solubility of the compound in your assay buffer. Information on solubility in different solvents is available.
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Issue 2: Observing unexpected off-target effects.
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Potential Cause 1: Inhibition of Cortisol Synthase. Although highly selective, at very high concentrations, this compound can inhibit cortisol synthase.
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Troubleshooting Tip: Use the lowest effective concentration of this compound. Include a counterscreen to measure cortisol levels to assess the impact on cortisol synthase activity, especially at higher concentrations of the inhibitor.
-
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Potential Cause 2: Non-specific Binding. The compound may bind to other proteins or cellular components, leading to effects unrelated to aldosterone synthase inhibition.
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Troubleshooting Tip: Perform control experiments with a structurally related but inactive compound, if available. Utilize target engagement assays to confirm that the observed effects are due to direct interaction with aldosterone synthase.
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Issue 3: Discrepancies between in vitro potency and in vivo efficacy.
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Potential Cause 1: Pharmacokinetics and Bioavailability. The dose, route of administration, and formulation can all affect the plasma concentration and tissue distribution of this compound.
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Troubleshooting Tip: Correlate the observed in vivo effects with the measured plasma concentrations of this compound. An oral dose of 5 mg/kg in cynomolgus monkeys resulted in a peak plasma concentration of approximately 500 nM.
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Potential Cause 2: Species Differences. The homology between human and rodent aldosterone synthase is relatively low (around 63-70%). This can lead to differences in inhibitor potency.
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Troubleshooting Tip: Whenever possible, use an animal model with an aldosterone synthase enzyme that is highly homologous to the human enzyme. Nonhuman primates have been used for in vivo profiling of this compound.
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Potential Cause 3: Complex Physiological Regulation. The renin-angiotensin-aldosterone system (RAAS) is a complex and highly regulated pathway. Inhibition of aldosterone synthase can trigger compensatory mechanisms.
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Troubleshooting Tip: Measure other components of the RAAS, such as renin and angiotensin II, to understand the full physiological response to this compound treatment.
-
Experimental Protocols and Visualizations
Aldosterone Synthesis Signaling Pathway
The following diagram illustrates the final steps of the aldosterone synthesis pathway and the point of inhibition by this compound.
Caption: Simplified overview of the aldosterone synthesis pathway highlighting the inhibitory action of this compound on Aldosterone Synthase (CYP11B2).
General Experimental Workflow for In Vitro IC50 Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: A generalized workflow for determining the in vitro IC50 of this compound against aldosterone synthase.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting variable experimental results.
Caption: A decision-making diagram for troubleshooting variability in this compound experiments.
References
how to minimize off-target effects of BI 689648 in cell cultures
Welcome to the technical support center for BI 689648. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small molecule inhibitor of Aldosterone Synthase (AS), also known as Cytochrome P450 11B2 (CYP11B2).[1][2][3][4][5] CYP11B2 is a key enzyme in the steroidogenesis pathway responsible for the synthesis of aldosterone.
Q2: What is the primary known off-target of this compound?
A2: The primary known off-target of this compound is Cortisol Synthase (CS), also known as Cytochrome P450 11B1 (CYP11B1). This is due to the high sequence homology (93%) between CYP11B2 and CYP11B1. However, this compound exhibits a high degree of selectivity for Aldosterone Synthase over Cortisol Synthase.
Q3: Why is it important to minimize off-target effects in my cell culture experiments?
Q4: What are the common causes of off-target effects with small molecule inhibitors like this compound?
A4: Common causes of off-target effects include:
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High Compound Concentration: Using concentrations significantly above the IC50 for the intended target increases the likelihood of binding to lower-affinity off-targets.
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Structural Similarity of Targets: As seen with CYP11B1 and CYP11B2, inhibitors can bind to proteins with similar structural folds.
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Compound Promiscuity: Some chemical structures have a higher intrinsic tendency to interact with multiple proteins.
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Cellular Context: The relative expression levels of on- and off-target proteins in your specific cell line can influence the observed effects.
Troubleshooting Guide
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing unexpected or inconsistent phenotypic results in my cell culture assay.
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Possible Cause: The observed phenotype might be due to an off-target effect rather than the inhibition of Aldosterone Synthase.
-
Troubleshooting Steps:
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Perform a Dose-Response Analysis: A classic pharmacological approach is to perform a dose-response curve. The potency of this compound in producing the observed phenotype should correlate with its potency for inhibiting Aldosterone Synthase (IC50 ~2.1 nM). Off-target effects often occur at higher concentrations.
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Use a Structurally Unrelated Inhibitor: If available, use another selective Aldosterone Synthase inhibitor with a different chemical structure. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
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Perform a Rescue Experiment: If possible, overexpress a resistant mutant of CYP11B2 in your cells. If the phenotype is reversed, it is likely an on-target effect.
-
Issue 2: My cells are showing signs of toxicity at concentrations where I expect to see on-target effects.
-
Possible Cause: The observed toxicity could be due to the inhibition of Cortisol Synthase (CYP11B1) or other unknown off-targets.
-
Troubleshooting Steps:
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Lower the Concentration: Determine the lowest effective concentration of this compound that gives the desired on-target effect. Use a concentration at or slightly above the IC50 for Aldosterone Synthase.
-
Measure Cortisol Levels: Assess the impact on cortisol production in your cell line. A significant decrease in cortisol levels at the working concentration of this compound could indicate that the toxicity is mediated by CYP11B1 inhibition.
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Cell Line Specificity: Test the compound in a different cell line with a known expression profile of CYP11B1 and CYP11B2 to see if the toxicity is cell-type specific.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and other Aldosterone Synthase inhibitors.
| Compound | Target | IC50 (nM) | Off-Target (CYP11B1) IC50 (nM) | Selectivity (Off-Target/Target) |
| This compound | CYP11B2 (AS) | 2.1 | 310 | ~148 |
| FAD286 | CYP11B2 (AS) | 2.5 | 94 | ~38 |
| LCI699 | CYP11B2 (AS) | 10 | 80 | 8 |
Key Experimental Protocols
Protocol 1: Determining the On-Target and Off-Target Potency of this compound in Cell Culture
Objective: To determine the IC50 values of this compound for the inhibition of aldosterone and cortisol production in a suitable cell line (e.g., H295R human adrenocortical carcinoma cells).
Methodology:
-
Cell Culture: Culture H295R cells in a suitable medium supplemented with the necessary growth factors.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Cell Treatment: Seed the H295R cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound or a vehicle control (DMSO). It is recommended to include a stimulant of steroidogenesis, such as angiotensin II or forskolin.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).
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Supernatant Collection: Collect the cell culture supernatant for hormone analysis.
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Hormone Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or LC-MS/MS analysis.
-
Data Analysis: Plot the percentage of inhibition of aldosterone and cortisol production against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 values for both hormones.
Protocol 2: Assessing Cellular Toxicity of this compound
Objective: To evaluate the cytotoxic effects of this compound on a chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a period that is relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT, XTT, or a commercially available luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the CC50 (concentration that causes 50% cytotoxicity).
Visualizations
Caption: Aldosterone synthesis pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting and identifying off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
Technical Support Center: Refining Protocols for Long-Term BI 689648 Treatment in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for long-term studies involving the aldosterone synthase inhibitor, BI 689648, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1] Aldosterone synthase is a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the final step in aldosterone biosynthesis. By selectively inhibiting this enzyme, this compound directly reduces the production of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[2]
Q2: Why is the selectivity of this compound for aldosterone synthase over cortisol synthase important?
A2: Aldosterone synthase shares a high degree of sequence homology (93%) with cortisol synthase (CS), or 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol production.[2] Inhibition of cortisol synthesis can lead to serious side effects related to adrenal insufficiency. This compound demonstrates high selectivity for aldosterone synthase, minimizing the impact on cortisol production and offering a better safety profile for long-term studies.[2]
Q3: What are the key differences in aldosterone synthase between humans and rodents?
A3: There is a low identity of rodent aldosterone synthase compared to the human enzyme (63%). This species difference can affect the potency and selectivity of inhibitors. Therefore, non-human primate models, such as cynomolgus monkeys, are often considered more predictive of human responses for in vivo profiling of aldosterone synthase inhibitors.
Q4: What is a suitable starting dose for this compound in animal models?
A4: In cynomolgus monkeys, a single oral dose of 5 mg/kg of this compound resulted in a peak plasma concentration of approximately 500 nM. For long-term studies, dose-response experiments are recommended to determine the optimal dose for the specific animal model and disease state being investigated.
Q5: How should this compound be formulated for oral administration in animals?
A5: For preclinical oral administration, small molecule inhibitors like this compound are often formulated in a vehicle that enhances solubility and stability. Common vehicles include aqueous solutions with excipients like polyethylene glycol (e.g., PEG400), Tween 80, or cyclodextrins. It is crucial to perform formulation screening to find a vehicle that ensures complete dissolution and to always include a vehicle-only control group in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected reduction in plasma aldosterone levels. | 1. Poor Bioavailability: The compound may not be fully absorbed. 2. Inadequate Dose: The dose may be too low for the specific animal model or disease state. 3. Formulation Issues: The compound may be precipitating out of the vehicle before or after administration. | 1. Optimize Formulation: Experiment with different vehicles (e.g., PEG400/Labrasol mixtures) to improve solubility. 2. Dose Escalation Study: Conduct a dose-escalation study to determine the effective dose range. 3. Check Formulation Stability: Visually inspect the formulation for any precipitation before each administration. Prepare fresh formulations regularly. |
| Signs of dehydration or electrolyte imbalance (e.g., skin tenting, increased water consumption). | Excessive Aldosterone Suppression: Complete inhibition of aldosterone can lead to sodium and water loss. This can be particularly problematic when combined with other medications like mineralocorticoid receptor antagonists (e.g., spironolactone). | 1. Monitor Electrolytes: Regularly monitor serum sodium and potassium levels. 2. Dose Adjustment: Consider reducing the dose of this compound. 3. Dietary Supplementation: Provide electrolyte-supplemented water or food. 4. Avoid Concomitant High-Dose MRAs: Use caution when co-administering with mineralocorticoid receptor antagonists. |
| Unexpected changes in cortisol levels. | Off-Target Inhibition of Cortisol Synthase (CYP11B1): Although this compound is highly selective, at very high doses, some inhibition of cortisol synthesis may occur. | 1. Confirm Selectivity: Perform an ACTH challenge test to assess the impact on cortisol production at the chosen dose. 2. Dose Reduction: If cortisol suppression is observed, reduce the dose of this compound. |
| Animal distress during oral gavage. | Stress from Restraint and Procedure: Oral gavage can be a significant stressor for animals, potentially confounding experimental results. | 1. Alternative Dosing Methods: Consider training animals for voluntary oral consumption using palatable formulations (e.g., mixed with a small amount of sweetened paste) or syringe feeding. 2. Proper Gavage Technique: Ensure personnel are well-trained in proper and gentle oral gavage techniques to minimize stress and risk of injury. |
| Variability in drug exposure between animals. | 1. Inaccurate Dosing: Errors in calculating or administering the dose. 2. Individual Pharmacokinetic Differences: Natural variation in drug absorption, metabolism, and excretion between animals. | 1. Accurate Dosing: Double-check all dose calculations and ensure precise administration. 2. Pharmacokinetic Sub-study: Conduct a small pharmacokinetic study to understand the variability in your animal population and determine if dose adjustments are needed for specific subgroups. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Other Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
| Data from in vitro studies using cynomolgus monkey-based models. |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Aldosterone Synthase Inhibitors
| Compound | Animal Model | Dose and Route | Peak Plasma Concentration (Cmax) | Effect on Plasma Aldosterone |
| This compound | Cynomolgus Monkey | 5 mg/kg, Oral | ~500 nM | >20-fold more selective in reducing aldosterone vs. FAD286 and LCI699 in an ACTH-challenge model |
| LCI699 | Rat | 1-100 mg/kg/day, Oral | Dose-proportional | Dose-dependent inhibition of Ang II- or ACTH-stimulated aldosterone increase |
| FAD286 | Rat | 0.01-100 mg/kg, Oral | Dose-dependent | Dose-dependent reduction in elevated plasma aldosterone concentration |
| Data compiled from multiple preclinical studies. |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rodent Model of Cardiorenal Disease
This protocol is adapted from studies on similar aldosterone synthase inhibitors.
1. Animal Model:
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Use a relevant model of cardiorenal disease, such as the double-transgenic rat (dTG) model overexpressing human renin and angiotensinogen.
2. Formulation and Dosing:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Determine the appropriate dose based on preliminary dose-finding studies. For long-term studies, daily oral gavage is a common administration route.
3. Treatment Period:
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The duration of the study will depend on the specific research question, but long-term studies typically range from several weeks to months.
4. Monitoring Parameters:
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Weekly: Body weight, food and water intake, and blood pressure (using a non-invasive tail-cuff method).
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Bi-weekly/Monthly: Collect blood samples for measurement of plasma aldosterone concentration (PAC), plasma corticosterone concentration (PCC), plasma renin activity, and serum electrolytes (sodium and potassium).
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End of Study: Collect terminal blood and tissue samples for detailed analysis. Perform histological analysis of target organs (heart and kidney) to assess fibrosis and other pathological changes.
Protocol 2: Adrenocorticotropic Hormone (ACTH) Challenge in Cynomolgus Monkeys to Assess In Vivo Selectivity
This protocol is based on the methodology used for this compound.
1. Animal Preparation:
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Acclimatize catheterized male cynomolgus monkeys to the study conditions.
2. Drug Administration:
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Administer this compound or vehicle orally at the desired dose (e.g., 5 mg/kg).
3. ACTH Challenge:
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At a specified time post-dose (e.g., 2 hours), administer a bolus of ACTH (e.g., 1 µg/kg) intravenously to stimulate aldosterone and cortisol production.
4. Blood Sampling:
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Collect serial blood samples at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge (e.g., 30, 60, 90, 120, 180, and 240 minutes).
5. Analysis:
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Measure plasma concentrations of this compound, aldosterone, and cortisol in the collected samples to determine the extent and duration of aldosterone synthase inhibition and to confirm the selectivity over cortisol synthase.
Visualizations
Caption: Signaling pathway of aldosterone synthesis and inhibition by this compound.
References
- 1. Pharmacodynamic and pharmacokinetic characterization of the aldosterone synthase inhibitor FAD286 in two rodent models of hyperaldosteronism: comparison with the 11beta-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in measuring aldosterone levels after BI 689648 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges in measuring aldosterone levels following treatment with BI 689648, a potent and highly selective aldosterone synthase inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of aldosterone in samples from subjects treated with this compound.
| Problem | Potential Cause | Recommended Solution |
| Aldosterone levels are unexpectedly low or undetectable. | This compound is a highly effective aldosterone synthase inhibitor, and significant suppression of aldosterone is the expected pharmacological effect.[1][2] | - Confirm the timing of sample collection relative to the last dose of this compound. - Use a highly sensitive assay, preferably Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has a lower limit of quantification suitable for measuring suppressed aldosterone levels.[3][4][5] - Consider measuring upstream precursors like 11-deoxycorticosterone (DOC) or 18-hydroxycorticosterone to confirm enzymatic inhibition. A significant increase in these precursors would indicate effective target engagement by this compound. |
| High variability in aldosterone measurements between samples from the same subject. | Aldosterone secretion is pulsatile and influenced by posture, time of day, and diet (sodium intake). This variability can be more pronounced when levels are low. | - Standardize sample collection protocols. Collect samples at the same time of day, under controlled dietary conditions (e.g., standardized sodium intake), and with consistent patient posture (e.g., seated for a specific duration before blood draw). - For urine samples, a 24-hour collection can help to average out diurnal variations. |
| Discrepancy in aldosterone results between different assay methods (e.g., Immunoassay vs. LC-MS/MS). | Immunoassays are known to be susceptible to cross-reactivity with other steroid metabolites, which can lead to falsely elevated aldosterone readings, especially at low concentrations. LC-MS/MS is a more specific and accurate method for steroid hormone quantification. | - It is highly recommended to use LC-MS/MS for measuring aldosterone in samples from subjects treated with aldosterone synthase inhibitors to ensure specificity and accuracy. - If using an immunoassay is unavoidable, validate the assay for potential cross-reactivity with aldosterone precursors that may accumulate during this compound treatment. However, be aware that immunoassay results may still be less reliable. |
| Difficulty in interpreting the clinical or physiological significance of the measured low aldosterone levels. | After treatment with an aldosterone synthase inhibitor, the direct measurement of aldosterone alone may not fully reflect the physiological state of the renin-angiotensin-aldosterone system (RAAS). | - Correlate aldosterone levels with measurements of plasma renin activity (PRA) or direct renin concentration. A compensatory increase in renin is expected following the suppression of aldosterone. - Assess downstream markers of mineralocorticoid receptor activation, such as serum potassium levels and blood pressure, to understand the overall physiological effect. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on aldosterone levels?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone synthesis. Therefore, treatment with this compound is expected to cause a significant, dose-dependent decrease in plasma and urinary aldosterone concentrations.
Q2: Which assay method is recommended for measuring aldosterone after this compound treatment?
A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended method. This is due to its high specificity and sensitivity, which allows for accurate quantification of the low aldosterone levels expected after treatment with an aldosterone synthase inhibitor. Immunoassays may lack the required sensitivity and can be prone to interferences, leading to inaccurate results.
Q3: Could this compound or its metabolites directly interfere with the aldosterone assay?
A3: While direct interference is unlikely with a highly specific method like LC-MS/MS, it is a possibility with immunoassays. The primary concern is not direct interference from the drug itself, but rather the physiological changes it induces, such as the accumulation of aldosterone precursors. These precursors could potentially cross-react with antibodies used in immunoassays.
Q4: What other biomarkers should be measured alongside aldosterone?
A4: To get a comprehensive understanding of the effects of this compound, it is advisable to measure:
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Plasma Renin Activity (PRA) or Direct Renin Concentration: To assess the compensatory response of the RAAS.
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Aldosterone Precursors: Such as 11-deoxycorticosterone (DOC) and 18-hydroxycorticosterone, to confirm target engagement.
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Cortisol: To confirm the selectivity of this compound for aldosterone synthase over cortisol synthase (CYP11B1).
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Electrolytes (Sodium and Potassium): To monitor the physiological consequences of aldosterone suppression.
Q5: How should I handle and process samples for aldosterone measurement?
A5: Proper sample handling is critical for accurate results.
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Blood samples: Should be collected in appropriate tubes (e.g., EDTA plasma is often preferred for LC-MS/MS). The sample should be centrifuged promptly, and the plasma or serum separated and frozen at -80°C until analysis.
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Urine samples: For 24-hour urine collections, ensure the collection vessel is kept refrigerated during the collection period and that the total volume is recorded before aliquoting and freezing a sample for analysis.
Experimental Protocols
Protocol 1: Quantification of Aldosterone in Human Plasma by LC-MS/MS
1. Principle: This method is for the quantitative determination of aldosterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard (e.g., Aldosterone-d7) is used for accurate quantification.
2. Materials and Reagents:
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Aldosterone certified reference material
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Aldosterone-d7 internal standard
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LC-MS/MS grade methanol, acetonitrile, water, and formic acid
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Solid-phase extraction (SPE) cartridges
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Human plasma (calibrators, quality controls, and unknown samples)
3. Sample Preparation:
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Thaw plasma samples, calibrators, and quality controls on ice.
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To 500 µL of plasma, add 25 µL of the internal standard working solution (containing Aldosterone-d7). Vortex briefly.
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Perform protein precipitation by adding 1 mL of ice-cold methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of mobile phase A.
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(Optional but recommended for cleaner samples) Perform solid-phase extraction (SPE) according to the manufacturer's instructions.
4. LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A suitable C18 reversed-phase column.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in methanol.
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Gradient: A suitable gradient to separate aldosterone from other endogenous compounds.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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MRM Transitions:
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Aldosterone: Monitor appropriate precursor-to-product ion transitions.
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Aldosterone-d7: Monitor appropriate precursor-to-product ion transitions for the internal standard.
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5. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of aldosterone to the internal standard against the concentration of the calibrators.
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Determine the concentration of aldosterone in the unknown samples and quality controls from the calibration curve using a linear regression model.
Visualizations
Caption: Inhibition of Aldosterone Synthesis by this compound.
Caption: Troubleshooting Workflow for Aldosterone Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing BI 689648
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the highly selective aldosterone synthase inhibitor, BI 689648, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] It is used in research to study the effects of reduced aldosterone production. Due to its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1), it allows for the investigation of the renin-angiotensin-aldosterone system (RAAS) with minimal off-target effects on cortisol biosynthesis.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a tightly sealed vial, where it can be stable for up to 24 months.[3] Once reconstituted into a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of lyophilized powder to equilibrate to room temperature for at least one hour before opening. This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL (100.56 mM). For other solvents, it is recommended to consult the manufacturer's product data sheet. When preparing the solution, use a calibrated pipette to add the desired volume of solvent to the vial. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.
Q4: What are the general safety precautions for handling this compound?
A4: this compound is for research use only. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols and Troubleshooting
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human aldosterone synthase.
Experimental Workflow Diagram
Caption: Workflow for an in vitro CYP11B2 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 25 mM HEPES (pH 7.2) containing 0.1 mM dithiothreitol, 0.1 mM EDTA, and 4 mM MgCl2.
-
Recombinant Human CYP11B2: Dilute the enzyme to the desired concentration in the assay buffer.
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Substrate: Prepare a stock solution of 11-deoxycorticosterone in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.
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This compound: Prepare a serial dilution of this compound in the assay buffer from a concentrated stock solution in DMSO.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the diluted recombinant CYP11B2 enzyme to each well.
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Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
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Add the substrate (11-deoxycorticosterone) to each well.
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Initiate the enzymatic reaction by adding the NADPH regenerating system.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
-
Detection and Analysis:
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Analyze the formation of the product (aldosterone) using a sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inaccurate pipetting; Incomplete mixing of reagents. | Ensure proper calibration and use of pipettes. Gently mix the contents of the wells after adding each reagent. |
| Low or no enzyme activity | Inactive enzyme; Incorrect buffer conditions (pH, cofactors); Presence of an inhibitor in the reagents. | Use a fresh batch of enzyme and verify its activity with a known substrate. Confirm the pH and composition of the assay buffer. Test reagents for potential inhibitory contaminants. |
| High background signal | Non-enzymatic conversion of the substrate; Contamination of reagents. | Run a control reaction without the enzyme to assess non-enzymatic product formation. Use high-purity reagents and solvents. |
| Poor IC50 curve fit | Inappropriate inhibitor concentration range; Compound precipitation at high concentrations. | Test a wider range of this compound concentrations. Visually inspect the wells for any signs of precipitation and consider adjusting the solvent concentration. |
Signaling Pathway
Aldosterone Synthesis Pathway and Inhibition by this compound
Caption: Inhibition of Aldosterone Synthesis by this compound.
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Selectivity vs. CYP11B1 | Reference |
| Aldosterone Synthase (CYP11B2) | 2.1 | - | |
| Cortisol Synthase (CYP11B1) | 310 | 149-fold |
In Vivo Pharmacokinetics in Cynomolgus Monkeys
| Dose (oral) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| 5 mg/kg | ~500 nM | Not specified |
References
interpreting unexpected results in BI 689648 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BI 689648, a potent and highly selective aldosterone synthase (CYP11B2) inhibitor. Our goal is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the steroidogenesis pathway responsible for the conversion of 11-deoxycorticosterone to aldosterone.[1][2] Its high selectivity for CYP11B2 over cortisol synthase (CYP11B1) makes it a valuable tool for studying the specific roles of aldosterone in various physiological and pathological processes.[1][2]
Q2: What is the reported in vitro potency and selectivity of this compound?
This compound exhibits a potent inhibitory effect on aldosterone synthase with a reported IC50 of approximately 2 nM.[1] It demonstrates high selectivity with a 150-fold greater affinity for aldosterone synthase (CYP11B2) compared to cortisol synthase (CYP11B1).
Q3: In which experimental systems has this compound been validated?
This compound has been characterized in both in vitro and in vivo models. In vitro studies often utilize human adrenal carcinoma cell lines like NCI-H295R, which express the key enzymes for steroidogenesis. In vivo validation has been demonstrated in non-human primate models, such as cynomolgus monkeys, using an ACTH-challenge model to assess its selective inhibition of aldosterone production.
Q4: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity, at very high concentrations, cross-reactivity with cortisol synthase (CYP11B1) could occur due to the high sequence homology between the two enzymes. Researchers should carefully consider the concentrations used in their experiments to minimize the risk of off-target effects on cortisol production.
Troubleshooting Unexpected Results
Unexpected results are a common challenge in experimental research. This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Scenario 1: No observable inhibition of aldosterone production.
If you do not observe the expected decrease in aldosterone levels after treatment with this compound, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Concentration | - Verify the correct molecular weight and perform a concentration check of your stock solution (e.g., via UV-Vis spectrophotometry). - Ensure proper storage of this compound to prevent degradation. - Prepare fresh dilutions for each experiment. |
| Experimental System (In Vitro) | - Confirm the health and viability of your cell line (e.g., NCI-H295R). - Ensure that the cells are adequately stimulated to produce aldosterone (e.g., with angiotensin II or forskolin). - Verify the activity of your aldosterone detection assay (e.g., ELISA, LC-MS/MS). |
| Experimental System (In Vivo) | - Assess the bioavailability of this compound with your chosen route of administration and vehicle. - Consider potential species-specific differences in metabolism and target enzyme homology. |
| Assay Interference | - Rule out any interference of the compound or vehicle with your aldosterone detection method. Run appropriate controls. |
Scenario 2: Unexpected changes in cortisol levels.
Although this compound is highly selective, observing changes in cortisol levels can be concerning. Here’s how to approach this:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits aldosterone synthesis without significantly affecting cortisol production. - Refer to the selectivity data to ensure your working concentration is well below the IC50 for CYP11B1. |
| Off-Target Effects | - If cortisol inhibition is confirmed at appropriate concentrations, consider the possibility of off-target effects in your specific experimental system. - Compare your results with a less selective aldosterone synthase inhibitor as a control. |
| Indirect Effects on HPA Axis | - In vivo, inhibition of aldosterone synthesis can lead to feedback mechanisms affecting the hypothalamic-pituitary-adrenal (HPA) axis. Measure ACTH levels to assess this possibility. |
Scenario 3: Unexpected cellular phenotype or physiological response.
If you observe a cellular or physiological effect that is not readily explained by aldosterone inhibition, a systematic investigation is required.
| Potential Cause | Troubleshooting Steps |
| Aldosterone-Independent Effects | - To confirm the effect is mediated by aldosterone inhibition, try to rescue the phenotype by adding exogenous aldosterone. - Use a structurally unrelated aldosterone synthase inhibitor to see if the same phenotype is observed. |
| Vehicle Effects | - Run a vehicle-only control group to ensure the observed effects are not due to the solvent used to dissolve this compound. |
| Complex Biological Response | - Consider the intricate downstream effects of altering the renin-angiotensin-aldosterone system (RAAS). The observed phenotype may be a secondary or tertiary consequence of aldosterone inhibition. |
Data Presentation: Selectivity of Aldosterone Synthase Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known aldosterone synthase inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Fold (CYP11B1/CYP11B2) |
| This compound | 2 | 300 | 150 |
| FAD286 | 3 | 90 | 30 |
| LCI699 | 10 | 80 | 8 |
| Data sourced from published literature. |
Experimental Protocols
Key Experiment: In Vitro Aldosterone Synthase Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory activity of this compound on aldosterone production in a cell-based assay.
Cell Line: Human adrenal carcinoma cell line NCI-H295R.
Methodology:
-
Cell Culture: Culture NCI-H295R cells in a suitable medium supplemented with the necessary growth factors until they reach the desired confluency.
-
Plating: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulation and Treatment:
-
Replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulate aldosterone production by adding a stimulating agent such as angiotensin II (e.g., 10 nM) or forskolin (e.g., 10 µM).
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for aldosterone accumulation in the supernatant.
-
Sample Collection: Collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of aldosterone inhibition against the log concentration of the compound.
Visualizations
Caption: Signaling pathway of aldosterone synthesis and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro testing of this compound.
Caption: A logical diagram for troubleshooting unexpected results in this compound experiments.
References
Validation & Comparative
BI 689648 vs. FAD286: A Comparative Analysis of Aldosterone Synthase Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective aldosterone synthase (CYP11B2) inhibitors is a key area of research in cardiovascular and renal diseases. High selectivity over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is crucial to avoid off-target effects and ensure a favorable safety profile. This guide provides a detailed comparison of two notable aldosterone synthase inhibitors, BI 689648 and FAD286, with a focus on their selectivity, supported by experimental data.
Executive Summary
This compound demonstrates significantly higher selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1) compared to FAD286. In vitro studies reveal that while both compounds exhibit potent inhibition of CYP11B2, this compound is approximately four-fold more selective than FAD286.[1][2] This enhanced selectivity is also observed in in vivo studies using a cynomolgus monkey model, where this compound shows a more than 20-fold greater selectivity compared to FAD286.[2] The superior selectivity profile of this compound suggests a lower potential for disrupting cortisol biosynthesis, a critical consideration for clinical applications.
Data Presentation
In Vitro Selectivity Data
The following table summarizes the in vitro inhibitory activity of this compound and FAD286 against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
Data sourced from in vitro assays using cynomolgus monkey-based models.[2]
In Vivo Selectivity Data
In vivo selectivity was assessed in an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys.
| Compound | In Vivo Selectivity Fold |
| This compound | >20-fold more selective than FAD286 |
| FAD286 | Baseline |
Data reflects the relative selectivity of the compounds in a preclinical model.[2]
Signaling Pathway
The diagram below illustrates the late-stage steroidogenesis pathway, highlighting the points of inhibition by aldosterone synthase inhibitors.
Caption: Steroidogenesis pathway showing inhibition points.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as V79 Chinese hamster lung cells or human renal leiomyoblastoma cells.
-
Substrates: 11-deoxycorticosterone is used as the substrate for the CYP11B2 assay, while 11-deoxycortisol is used for the CYP11B1 assay.
-
Assay Procedure:
-
The recombinant enzymes are incubated with varying concentrations of the test compounds (this compound or FAD286).
-
The respective substrates are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period under controlled temperature and pH conditions.
-
The reaction is terminated, and the products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.
-
-
Quantification: The concentrations of aldosterone and cortisol are measured using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo ACTH Challenge in Cynomolgus Monkeys
Objective: To evaluate the in vivo selectivity of aldosterone synthase inhibitors by measuring their effects on aldosterone and cortisol levels following stimulation with adrenocorticotropic hormone (ACTH).
Methodology:
-
Animal Model: Conscious, chair-restrained male cynomolgus monkeys are used.
-
Drug Administration: The test compounds (this compound or FAD286) or vehicle are administered orally at various doses.
-
ACTH Challenge: At a specified time post-dose (e.g., 1 or 2 hours), a bolus of ACTH (e.g., Synacthen®) is administered intravenously to stimulate the adrenal glands.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol) are measured using a validated LC-MS/MS method.
-
Data Analysis: The extent of inhibition of aldosterone and cortisol production is calculated by comparing the hormone levels in the drug-treated groups to the vehicle-treated control group. The in vivo selectivity is determined by comparing the doses or exposures required to inhibit aldosterone versus cortisol.
Conclusion
The available data consistently indicate that this compound possesses a superior selectivity profile for aldosterone synthase over cortisol synthase when compared to FAD286. This high degree of selectivity, demonstrated in both in vitro and in vivo models, positions this compound as a promising candidate for further development, with a potentially reduced risk of interfering with the essential cortisol pathway. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel aldosterone synthase inhibitors.
References
Comparative Efficacy of BI 689648 and LCI699 In Vivo: A Head-to-Head Analysis
For researchers and drug development professionals in the cardiometabolic and endocrine fields, the selective inhibition of aldosterone synthase (CYP11B2) presents a promising therapeutic strategy. This guide provides a comparative analysis of the in vivo efficacy of two notable aldosterone synthase inhibitors, BI 689648 and LCI699 (also known as osilodrostat), drawing upon available preclinical data.
Executive Summary
This compound emerges as a more selective and potent inhibitor of aldosterone synthase compared to LCI699 in preclinical in vivo models. While both compounds effectively inhibit aldosterone production, this compound demonstrates a significantly wider therapeutic window, with a reduced risk of off-target cortisol suppression. This heightened selectivity is a key differentiator with important implications for clinical development and patient safety.
Mechanism of Action and Signaling Pathway
Both this compound and LCI699 are inhibitors of aldosterone synthase (CYP11B2), a critical enzyme in the adrenal steroidogenesis pathway. Aldosterone synthase catalyzes the final steps in the conversion of 11-deoxycorticosterone to aldosterone. By inhibiting this enzyme, these compounds effectively decrease the production of aldosterone, a key regulator of blood pressure and electrolyte balance. However, a significant challenge in the development of aldosterone synthase inhibitors is achieving selectivity over the highly homologous enzyme, cortisol synthase (CYP11B1), which is responsible for the final step of cortisol synthesis. Off-target inhibition of cortisol synthase can lead to adrenal insufficiency, a serious side effect.
In Vitro and In Vivo Efficacy Comparison
A key study conducted in cynomolgus monkeys provides a direct comparison of the in vitro and in vivo selectivity of this compound and LCI699.[1][2][3]
In Vitro Potency and Selectivity
The in vitro inhibitory activity of the compounds against aldosterone synthase (AS) and cortisol synthase (CS) is summarized below.
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold[1][2] |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from a study in cynomolgus monkeys.
These in vitro data clearly indicate that while both compounds inhibit aldosterone synthase, this compound is significantly more selective for aldosterone synthase over cortisol synthase compared to LCI699.
In Vivo Efficacy in a Nonhuman Primate Model
The in vivo efficacy was evaluated using an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys. This model stimulates the adrenal glands to produce both aldosterone and cortisol, allowing for the assessment of the inhibitors' potency and selectivity in a physiological context.
In this model, this compound was found to be more than 20-fold more selective in vivo compared to LCI699. Following oral administration of 5 mg/kg, this compound achieved a peak plasma concentration of approximately 500 nM.
Experimental Protocols
Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
The in vivo efficacy of this compound and LCI699 was assessed using a well-established ACTH challenge model.
-
Animal Model: The study utilized cynomolgus monkeys, a nonhuman primate model with high homology to human adrenal steroidogenesis pathways.
-
Drug Administration: The compounds were administered orally to the monkeys.
-
ACTH Challenge: Following drug administration, the animals were challenged with an injection of ACTH to stimulate adrenal steroid production.
-
Blood Sampling: Blood samples were collected at various time points to measure plasma concentrations of aldosterone, cortisol, and the respective drug candidates.
-
Data Analysis: The data was analyzed to determine the dose-dependent inhibition of aldosterone and cortisol, allowing for the calculation of in vivo selectivity.
Conclusion
The available in vivo data from nonhuman primate studies strongly suggests that this compound possesses a superior efficacy and selectivity profile compared to LCI699. Its high selectivity for aldosterone synthase over cortisol synthase translates to a wider therapeutic index and a lower potential for undesirable side effects related to cortisol suppression. These findings position this compound as a promising candidate for further clinical development in the treatment of cardiometabolic diseases where aldosterone plays a pathogenic role. The lack of selectivity has been a significant hurdle for previous aldosterone synthase inhibitors, with both FAD286 and LCI699 failing to demonstrate adequate selectivity in clinical trials. The high selectivity of this compound represents a significant advancement in the field.
References
A Comparative Analysis of BI 689648 and Other Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aldosterone synthase inhibitor BI 689648 with other notable alternatives. The information presented herein is intended to assist researchers and drug development professionals in evaluating the inhibitory effects of these compounds on aldosterone production, supported by available experimental data.
Introduction to Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production can contribute to various cardiovascular and renal diseases. Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis. Consequently, inhibitors of aldosterone synthase are a promising therapeutic strategy for managing conditions associated with hyperaldosteronism. A significant challenge in developing selective AS inhibitors is the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1), the enzyme responsible for cortisol production. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This guide focuses on this compound, a novel and highly selective aldosterone synthase inhibitor, and compares its performance with other inhibitors, including FAD286, LCI699 (Osilodrostat), Baxdrostat, and Lorundrostat.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo data for this compound and its key alternatives, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity against Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CYP11B1)
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2[1] | 300[1] | 150[1] |
| FAD286 | 3[1] | 90[1] | 30 |
| LCI699 (Osilodrostat) | 10 | 80 | 8 |
| Baxdrostat | ~2.5 (in vitro) | ~250 (in vitro) | ~100 |
| Lorundrostat | 1.27 | 475 | 374 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Table 2: In Vivo Effects on Aldosterone and Cortisol Levels
| Compound | Species | Model | Effect on Aldosterone | Effect on Cortisol | Reference |
| This compound | Cynomolgus Monkey | ACTH Challenge | Significant reduction | Minimal effect at therapeutic doses | |
| FAD286 | Rat | Ang II Infusion | Dose-dependent reduction | Reduction at higher doses | |
| LCI699 (Osilodrostat) | Human (Primary Aldosteronism) | - | ~75% reduction | Blunted ACTH-stimulated response | |
| Baxdrostat | Human (Resistant Hypertension) | - | Dose-dependent reduction | No significant effect | |
| Lorundrostat | Human (Uncontrolled Hypertension) | - | 40-70% reduction | No suppression of basal or stimulated cortisol |
Experimental Protocols
Detailed experimental protocols are often proprietary and not fully disclosed in publications. The following are generalized methodologies based on the available literature for the key experiments cited.
In Vitro Aldosterone and Cortisol Synthase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against CYP11B2 and CYP11B1.
1. Enzyme Source:
-
Adrenal Gland Homogenates: Adrenal glands from a suitable species (e.g., cynomolgus monkey) are homogenized in a buffer to release the microsomal fraction containing the enzymes.
-
Recombinant Enzymes: Human CYP11B1 and CYP11B2 enzymes can be expressed in a suitable cell line (e.g., NCI-H295R human adrenocortical carcinoma cells).
2. Assay Procedure: a. The enzyme preparation is pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound). b. The enzymatic reaction is initiated by adding the specific substrate:
- For CYP11B2 (Aldosterone Synthase): Corticosterone or 11-deoxycorticosterone.
- For CYP11B1 (Cortisol Synthase): 11-deoxycortisol. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is stopped, typically by adding a strong acid or a solvent. e. The product of the reaction (aldosterone for CYP11B2, cortisol for CYP11B1) is quantified.
3. Quantification:
-
The levels of aldosterone and cortisol are typically measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
In Vivo ACTH Challenge Model in Non-Human Primates (General Protocol)
This model is used to assess the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
1. Animal Model:
-
Cynomolgus or Rhesus monkeys are often used as their steroidogenesis pathway is similar to humans.
2. Acclimatization and Baseline Sampling:
-
Animals are acclimatized to the experimental conditions.
-
A baseline blood sample is collected to determine basal levels of aldosterone, cortisol, and other relevant hormones.
3. Drug Administration:
-
The test inhibitor (e.g., this compound) is administered, typically orally, at various doses.
4. ACTH Stimulation:
-
After a specific time to allow for drug absorption, a synthetic analogue of Adrenocorticotropic Hormone (ACTH), such as cosyntropin, is administered intravenously or intramuscularly to stimulate the adrenal glands.
5. Post-Stimulation Blood Sampling:
-
Blood samples are collected at multiple time points after ACTH administration (e.g., 30 and 60 minutes) to measure the peak aldosterone and cortisol response.
6. Hormone Analysis:
-
Plasma concentrations of aldosterone and cortisol are quantified using a validated analytical method, such as LC-MS/MS.
7. Data Analysis:
-
The inhibitory effect of the compound is determined by comparing the ACTH-stimulated hormone levels in the treated groups to a vehicle-treated control group.
Mandatory Visualization
Aldosterone Synthesis Signaling Pathway
Caption: Simplified signaling pathway of aldosterone synthesis.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for IC50 determination of aldosterone synthase inhibitors.
References
A Head-to-Head Comparison of BI 689648 with Other Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone synthase (CYP11B2) has emerged as a critical therapeutic target for a range of cardiovascular and renal diseases. By catalyzing the final and rate-limiting step in aldosterone biosynthesis, its inhibition offers a direct mechanism to reduce aldosterone levels and mitigate its deleterious effects. The development of selective aldosterone synthase inhibitors (ASIs) has been challenging due to the high sequence homology with cortisol synthase (CYP11B1). This guide provides a detailed head-to-head comparison of BI 689648, a novel and highly selective ASI, with other notable inhibitors, including FAD286, LCI699 (Osilodrostat), and the more recently developed Baxdrostat. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action of Aldosterone Synthase Inhibitors
Aldosterone synthase inhibitors are compounds that competitively bind to the active site of the CYP11B2 enzyme, preventing it from converting 11-deoxycorticosterone to aldosterone.[1] The therapeutic goal is to achieve potent and selective inhibition of CYP11B2, thereby reducing aldosterone production without significantly affecting the synthesis of cortisol, which is regulated by the highly homologous CYP11B1 enzyme.[1] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency and other undesirable side effects. Therefore, the selectivity of an ASI is a paramount determinant of its clinical viability.
Quantitative Comparison of Aldosterone Synthase Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and its comparators.
In Vitro Potency and Selectivity
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2.1[2] | 310[2] | 149 [2] |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 (Osilodrostat) | 10 | 80 | 8 |
| Baxdrostat | - | - | >100 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates greater potency. Selectivity is a ratio of the IC50 for cortisol synthase to the IC50 for aldosterone synthase; a higher ratio indicates greater selectivity for the target enzyme.
In Vivo Performance in Cynomolgus Monkeys (ACTH Challenge Model)
| Compound | Aldosterone Inhibition EC50 (nM) | In Vivo Selectivity vs. Cortisol Inhibition |
| This compound | 2 | >20-fold more selective than FAD286 and LCI699 |
| FAD286 | Data not available | - |
| LCI699 (Osilodrostat) | <1 (estimated) | - |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in vivo. In vivo selectivity reflects the differential effect of the inhibitor on aldosterone versus cortisol production in a living organism.
Signaling Pathway and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for aldosterone synthase inhibitors.
In Vivo Experimental Workflow: ACTH Challenge in Cynomolgus Monkeys
The following diagram outlines the typical workflow for evaluating the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
Experimental Protocols
In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., V79 cells).
-
Substrates: 11-deoxycorticosterone for the CYP11B2 assay and 11-deoxycortisol for the CYP11B1 assay.
-
Assay Buffer: A suitable buffer, such as HEPES, containing cofactors like dithiothreitol, EDTA, and MgCl2.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the enzyme and a reconstituted electron transfer system (adrenodoxin, adrenodoxin reductase, and an NADPH regenerating system).
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the product (aldosterone or cortisol) is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.
In Vivo ACTH Challenge in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of aldosterone synthase inhibitors in a non-human primate model.
Methodology:
-
Animals: Conscious, chair-restrained or unrestrained male cynomolgus monkeys.
-
Acclimatization: Animals are acclimated to the experimental conditions to minimize stress-related hormonal fluctuations.
-
Dosing: Test compounds are administered orally at various dose levels. A vehicle control group is included.
-
ACTH Challenge: At a specified time post-dosing, a bolus of adrenocorticotropic hormone (ACTH), such as tetracosactide (a synthetic ACTH analog), is administered intravenously to stimulate the adrenal glands.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.
-
Hormone and Drug Analysis: Plasma concentrations of aldosterone, cortisol, and the test compound are measured using validated analytical methods (e.g., LC-MS/MS).
-
Data Analysis: The effective concentration of the inhibitor that reduces the ACTH-stimulated aldosterone or cortisol response by 50% (EC50) is determined through pharmacokinetic/pharmacodynamic (PK/PD) modeling. The ratio of the cortisol EC50 to the aldosterone EC50 provides a measure of in vivo selectivity.
Conclusion
The available data demonstrate that this compound is a highly potent and selective aldosterone synthase inhibitor, both in vitro and in vivo. Its superior selectivity over FAD286 and LCI699 suggests a potentially wider therapeutic window with a lower risk of impacting cortisol synthesis. The development of even more selective inhibitors like Baxdrostat further underscores the progress in this field. This comparative guide provides a valuable resource for researchers to understand the landscape of aldosterone synthase inhibitors and to inform the selection of appropriate tools for their preclinical and clinical investigations.
References
Comparative Efficacy of BI 689648: A Cross-Validation of Aldosterone Synthase Inhibition in Cellular Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the aldosterone synthase inhibitor BI 689648 with other relevant compounds. It includes a detailed analysis of its activity, supporting experimental data from cell-based assays, and standardized protocols to ensure reproducibility.
This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). This enzyme plays a critical role in the final step of aldosterone biosynthesis. By selectively targeting AS, this compound offers a promising therapeutic strategy for conditions associated with elevated aldosterone levels, such as hypertension and heart failure. This guide focuses on the cross-validation of this compound's activity, primarily in the context of the NCI-H295R human adrenocortical carcinoma cell line, a well-established model for studying steroidogenesis.
Quantitative Comparison of Aldosterone Synthase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable aldosterone synthase inhibitors. The data highlights the superior selectivity of this compound for aldosterone synthase over cortisol synthase (CS), also known as cytochrome P450 11B1 (CYP11B1).
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 [1] | 300 [1] | 150 [1] |
| FAD286 | 3[1] | 90[1] | 30 |
| LCI699 | 10 | 80 | 8 |
Signaling Pathway of Aldosterone Synthesis and Inhibition
The diagram below illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of inhibition by this compound.
Experimental Protocols
Cell-Based Assay for Aldosterone Synthase Inhibition in NCI-H295R Cells
The NCI-H295R cell line is a pluripotent human adrenocortical carcinoma cell line that expresses the key enzymes required for steroidogenesis, making it a suitable in vitro model for evaluating aldosterone synthase inhibitors.
1. Cell Culture and Plating:
-
Culture NCI-H295R cells (ATCC CRL-2128) in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ (insulin, transferrin, selenium, and linoleic acid), and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
2. Compound Treatment:
-
Prepare a serial dilution of this compound and other test compounds in the appropriate vehicle (e.g., DMSO).
-
Before treatment, replace the culture medium with fresh serum-free or low-serum medium.
-
To stimulate aldosterone production, cells can be treated with an agonist such as angiotensin II (e.g., 100 nM).
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 24 or 48 hours).
3. Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of aldosterone in the supernatant using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Normalize the aldosterone levels to the protein concentration in each well to account for variations in cell number.
4. Data Analysis:
-
Calculate the percentage of inhibition of aldosterone production for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram outlines the general workflow for assessing the activity of aldosterone synthase inhibitors in a cell-based assay.
Conclusion
This compound demonstrates exceptional potency and selectivity as an aldosterone synthase inhibitor in in vitro enzymatic assays. The NCI-H295R cell line provides a robust and physiologically relevant model for further characterizing the cellular activity of this compound and other aldosterone synthase inhibitors. The provided experimental protocol offers a standardized method for conducting such evaluations, enabling researchers to generate reliable and reproducible data for drug discovery and development programs. The high selectivity of this compound suggests a favorable therapeutic window with a reduced risk of off-target effects on cortisol synthesis.
References
BI 689648: A Comparative Analysis of In Vitro and In Vivo Potency
BI 689648 is a novel and highly selective aldosterone synthase inhibitor that has demonstrated significant potential in preclinical studies.[1][2] This guide provides a detailed comparison of its in vitro and in vivo potency, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance characteristics.
In Vitro Potency
The in vitro potency of this compound was assessed using a cynomolgus monkey adrenal homogenate (CAH) assay to determine its inhibitory concentration (IC50) against aldosterone synthase (AS; CYP11B2) and cortisol synthase (CS; CYP11B1).[3] The high sequence identity (93%) between AS and CS makes selective inhibition challenging.[1][2]
Table 1: In Vitro IC50 and Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
As shown in Table 1, this compound exhibits a potent IC50 of 2 nM for aldosterone synthase and demonstrates a 150-fold selectivity over cortisol synthase. This high selectivity is a significant advantage over other inhibitors like FAD286 and LCI699.
In Vivo Potency
The in vivo potency of this compound was evaluated in an adrenocorticotropin (ACTH)-challenge model in conscious, non-chaired cynomolgus monkeys. This model assesses the ability of the inhibitor to suppress aldosterone production stimulated by ACTH.
Table 2: In Vivo Profile of this compound
| Parameter | Value |
| Animal Model | Cynomolgus Monkey (ACTH-challenge) |
| Dose | 5 mg/kg (oral administration) |
| Peak Plasma Concentration | ~500 nM |
| In Vivo Selectivity | >20-fold more selective than FAD286 and LCI699 |
The results indicated that this compound is significantly more selective in vivo compared to FAD286 and LCI699, which is a crucial factor for minimizing off-target effects, particularly the suppression of cortisol synthesis.
Experimental Protocols
In Vitro Cynomolgus Monkey Adrenal Homogenate (CAH) Assay
The in vitro potency and selectivity of the aldosterone synthase inhibitors were determined using homogenized adrenal glands from cynomolgus monkeys. Test compounds were evaluated in a 96-well plate format. A mixture of the concentrated adrenal homogenate and a substrate was added to various dilutions of the test compounds. The concentration required to inhibit the activity of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50% (IC50) was then calculated.
In Vivo Adrenocorticotropin (ACTH)-Challenge Model
For the in vivo assessment, conscious, non-chaired cynomolgus monkeys were utilized. On each study day, animals were randomized to receive different doses of the aldosterone synthase inhibitor or a vehicle control. A minimum of a 2-week washout period was allowed between studies for animals that were reused. To induce aldosterone and cortisol production, an ACTH challenge was administered. Blood samples were collected 15 minutes after the challenge to measure plasma concentrations of aldosterone, cortisol, and the test compound. The in vivo effective concentration (EC) values for aldosterone and cortisol were then determined by curve-fitting the aggregated data from multiple studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound potency.
References
Unveiling the Precision of BI 689648: A Comparative Guide to Aldosterone Synthase Inhibition and its Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the highly selective aldosterone synthase inhibitor, BI 689648, with other alternatives. We delve into its mechanism of action, supported by experimental data and validated through genetic models, offering a clear perspective on its potential in cardiometabolic disease research.
At the core of developing novel therapeutics for diseases driven by excess aldosterone, such as resistant hypertension and heart failure, lies the challenge of selectively targeting its production. This compound has emerged as a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis. This guide will illuminate the validation of its mechanism of action through genetic models and provide a comparative analysis with earlier aldosterone synthase inhibitors.
Comparative Efficacy and Selectivity of Aldosterone Synthase Inhibitors
The therapeutic potential of aldosterone synthase inhibitors is intrinsically linked to their selectivity for CYP11B2 over the closely related cortisol synthase (CYP11B1). Off-target inhibition of cortisol synthesis can lead to adrenal insufficiency, a significant safety concern. This compound demonstrates a superior selectivity profile compared to its predecessors, FAD286 and LCI699 (Osilodrostat).[1][2][3]
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2 | 300 | 150-fold [1][2] |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Table 1: In vitro potency and selectivity of this compound compared to other aldosterone synthase inhibitors.
Genetic Validation of the Mechanism of Action
The most definitive validation of a drug's mechanism of action comes from genetic models that mimic the effect of the drug target's inhibition. In the case of aldosterone synthase inhibitors, the Cyp11b2 knockout (KO) mouse model provides a powerful tool to understand the physiological consequences of absent aldosterone production.
The phenotype of Cyp11b2 KO mice aligns with the expected effects of a potent and specific aldosterone synthase inhibitor. These mice exhibit a salt-wasting phenotype, hypotension, and an inability to regulate sodium balance, particularly under a low-salt diet. This genetic evidence strongly supports the hypothesis that inhibiting aldosterone synthase with a selective molecule like this compound will produce therapeutic effects by targeting the same pathway. The specific and potent action of this compound is expected to phenocopy key aspects of the Cyp11b2 KO model, thereby validating its mechanism of action.
| Phenotypic Characteristic | Wild-Type Mouse | Cyp11b2 Knockout Mouse | Expected Effect of this compound |
| Plasma Aldosterone | Normal | Undetectable | Significantly Reduced |
| Blood Pressure | Normotensive | Hypotensive | Lowered |
| Urinary Sodium Excretion | Regulated | Increased (Salt-wasting) | Increased |
| Plasma Renin Activity | Normal | Markedly Elevated | Increased (due to feedback) |
Table 2: Comparison of the phenotype of a Cyp11b2 knockout mouse with the expected effects of this compound, providing a genetic basis for its mechanism of action.
Signaling Pathway of Aldosterone Synthesis
This compound acts by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme catalyzes the final and rate-limiting steps in the conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal cortex.
Figure 1: Aldosterone synthesis pathway and the inhibitory action of this compound on CYP11B2.
Experimental Protocols
In Vitro Aldosterone Synthase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against human CYP11B2.
Methodology:
-
Recombinant human CYP11B2 enzyme is expressed in a suitable host system (e.g., E. coli) and purified.
-
The enzyme is incubated with its substrate, 11-deoxycorticosterone, in the presence of varying concentrations of this compound.
-
The reaction is initiated by the addition of a cofactor, NADPH.
-
After a defined incubation period, the reaction is stopped, and the amount of aldosterone produced is quantified using a sensitive method such as LC-MS/MS.
-
The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo ACTH Challenge Model in Cynomolgus Monkeys
Objective: To assess the in vivo selectivity and efficacy of this compound in a relevant preclinical model.
Methodology:
-
Cynomolgus monkeys are administered a single oral dose of this compound or vehicle control.
-
At the time of expected peak plasma concentration of the drug, the animals are challenged with an intravenous injection of adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis.
-
Blood samples are collected at multiple time points before and after the ACTH challenge.
-
Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS/MS.
-
The extent of inhibition of aldosterone and cortisol production is calculated to determine the in vivo selectivity of this compound.
Figure 2: Workflow for the in vivo ACTH challenge model to assess aldosterone synthase inhibition.
References
- 1. Aldosterone Synthase: Unveiling the Enzyme Orchestrating Aldosterone Production - DoveMed [dovemed.com]
- 2. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Assessing the Translational Relevance of BI 689648 in Nonhuman Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective aldosterone synthase inhibitors (ASIs) represents a promising therapeutic strategy for cardiometabolic diseases by directly targeting the production of aldosterone, a key driver of cardiovascular and renal fibrosis, vascular remodeling, and hypertension.[1][2] The translational relevance of preclinical studies is paramount for the successful clinical development of these inhibitors. Due to significant species differences in the aldosterone synthase (AS) and cortisol synthase (CS) enzymes, particularly the low homology of rodent AS to human AS (63%), nonhuman primates (NHPs) have emerged as a critical model for evaluating the efficacy and selectivity of novel ASIs.[1][2] This guide provides a comparative analysis of BI 689648, a novel and highly selective ASI, with other ASIs and alternative therapies investigated in NHPs, supported by experimental data and detailed protocols.
Comparative Efficacy and Selectivity of Aldosterone Synthase Inhibitors
The primary challenge in developing ASIs lies in achieving high selectivity for aldosterone synthase (CYP11B2) over the highly homologous cortisol synthase (CYP11B1), which is responsible for cortisol production.[1] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect that has hindered the clinical progression of earlier generations of ASIs. Nonhuman primate models, particularly the cynomolgus monkey, have proven invaluable in assessing this critical selectivity profile in vivo.
A key method for evaluating ASIs in NHPs is the adrenocorticotropic hormone (ACTH) challenge test. ACTH stimulates the adrenal glands to produce both aldosterone and cortisol, allowing for the simultaneous assessment of a drug's inhibitory effect on both pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound | 2 | 300 | 150-fold | |
| FAD286 | 3 | 90 | 40-fold | |
| LCI699 | 10 | 80 | 8-fold | |
| PB6440 | - | - | 200-300-fold (human) | |
| SE-6440 | ~20 (human) | - | >200-fold (human) | |
| RO6836191 | 13 (Ki) | - | >100-fold |
IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity: A higher ratio indicates greater selectivity for inhibiting aldosterone synthase over cortisol synthase.
Table 2: In Vivo Performance of Aldosterone Synthase Inhibitors in Cynomolgus Monkeys (ACTH Challenge Model)
| Compound | Dose | Peak Plasma Concentration | Effect on Aldosterone | Effect on Cortisol | Reference |
| This compound | 5 mg/kg (oral) | ~500 nM | >20-fold more selective than FAD286 and LCI699 | Minimal | |
| PB6440 | 1 mg/kg/day (oral) | - | >90% reduction | No effect | |
| SE-6440 | 1 mg/kg (oral) | - | >90% reduction | No inhibition | |
| RO6836191 | 0.035 - 30 mg/kg (oral) | - | Dose-dependent inhibition | No effect on ACTH-induced rise | |
| LCI699 | 5 - 150 µg/kg (oral) | - | Dose-dependent inhibition | - |
Experimental Protocols
Adrenocorticotropic Hormone (ACTH) Challenge in Cynomolgus Monkeys
This protocol is a composite based on methodologies reported in studies evaluating ASIs.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Acclimation: Animals are acclimated to laboratory conditions and handling procedures before the study.
2. Dosing and Administration:
-
Test Compounds: Administered orally via gavage at various dose levels. A vehicle control group is included.
-
Fasting: Animals are typically fasted overnight before dosing.
3. ACTH Challenge:
-
Timing: The ACTH challenge is performed at a time corresponding to the expected peak plasma concentration of the test compound (e.g., 1-3 hours post-dose).
-
ACTH Administration: A synthetic ACTH analogue (e.g., Synacthen, Cortrosyn) is administered intramuscularly at a dose sufficient to stimulate a robust aldosterone and cortisol response (e.g., 0.0145 mg/kg).
4. Blood Sampling:
-
Pre-dose: A baseline blood sample is collected before administration of the test compound.
-
Post-dose/Post-ACTH: Serial blood samples are collected at specified time points after the ACTH challenge (e.g., 15 minutes post-challenge, a time point at which maximal aldosterone and cortisol production is observed).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
5. Bioanalysis:
-
Hormone Quantification: Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Test Compound Quantification: Plasma concentrations of the test compound are also measured to establish pharmacokinetic/pharmacodynamic relationships.
Signaling Pathways and Experimental Workflows
The translational relevance of inhibiting aldosterone synthase is rooted in its ability to mitigate the downstream pathological effects of aldosterone in cardiometabolic diseases.
Aldosterone Signaling Pathway in Cardiovascular Disease
Excess aldosterone contributes to cardiovascular damage through both genomic and non-genomic pathways, promoting inflammation, fibrosis, and endothelial dysfunction. The following diagram illustrates the key signaling cascades.
Experimental Workflow for ASI Evaluation in Nonhuman Primates
The following diagram outlines the logical steps involved in the preclinical assessment of an aldosterone synthase inhibitor like this compound.
Conclusion
The data from nonhuman primate studies strongly support the translational relevance of this compound as a highly selective aldosterone synthase inhibitor. Its superior selectivity profile compared to earlier compounds like FAD286 and LCI699, as demonstrated in the ACTH challenge model in cynomolgus monkeys, suggests a lower risk of off-target effects on cortisol synthesis. This is a critical differentiator and a key predictor of potential clinical success. The use of nonhuman primate models has been instrumental in identifying promising candidates like this compound and provides a strong rationale for their continued development for the treatment of cardiometabolic diseases. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies in this important therapeutic area.
References
Independent Verification of BI 689648: A Comparative Analysis of Selectivity and Potency
For Immediate Release
This guide provides a comprehensive comparison of the aldosterone synthase inhibitor BI 689648 with other relevant alternatives, focusing on selectivity and potency. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support independent verification.
Introduction to this compound and Aldosterone Synthase Inhibition
This compound is a novel and highly selective aldosterone synthase (AS/CYP11B2) inhibitor. Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis. Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, making selective AS inhibition a promising therapeutic strategy. A key challenge in developing AS inhibitors is achieving high selectivity over the closely related enzyme cortisol synthase (CS/CYP11B1), which is essential for cortisol production. Off-target inhibition of cortisol synthesis can lead to serious adverse effects.
Comparative Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other aldosterone synthase inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is expressed as the ratio of the IC50 for cortisol synthase to that for aldosterone synthase, with higher values indicating greater selectivity.
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
| Lorundrostat | 9 | - | 374-fold |
| Baxdrostat | - | - | >100-fold |
Note: Direct comparative IC50 values for Lorundrostat's effect on CYP11B1 and Baxdrostat's effects on both enzymes were not available in the public domain at the time of this publication. The selectivity for these compounds is reported as found in literature.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Human Adrenocortical Carcinoma Cells - NCI-H295R)
This protocol outlines a cell-based assay to determine the IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1]
1. Cell Culture and Treatment:
- Human adrenocortical carcinoma cells (NCI-H295R), which endogenously express both CYP11B1 and CYP11B2, are cultured in a suitable medium supplemented with serum and antibiotics.[1][2][3]
- Cells are seeded in multi-well plates and allowed to adhere.
- Following adherence, the culture medium is replaced with a serum-free medium.
- Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. A vehicle control (solvent only) is also included.
- Cells are typically stimulated with an agent such as angiotensin II or forskolin to induce steroidogenesis.
2. Steroid Extraction and Analysis:
- After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- Steroids are extracted from the supernatant using an organic solvent (e.g., diethyl ether or a solid-phase extraction method).
- The extracted steroids are dried and then reconstituted in an appropriate buffer for analysis.
3. Quantification of Aldosterone and Cortisol:
- Aldosterone and cortisol levels in the reconstituted samples are quantified using a sensitive and specific method, such as:
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Radioimmunoassay (RIA)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and multiplexing capabilities.
4. Data Analysis and IC50 Determination:
- The concentration of aldosterone and cortisol is plotted against the concentration of the test compound.
- The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the production of aldosterone or cortisol.
In Vivo Pharmacodynamic Evaluation (ACTH Challenge in Cynomolgus Monkeys)
This protocol describes an in vivo model to assess the selectivity and potency of aldosterone synthase inhibitors in a relevant non-human primate model.
1. Animal Model and Acclimation:
- Adult male or female cynomolgus monkeys are used for these studies.
- Animals are acclimated to the housing conditions and handling procedures before the experiment.
2. Dosing and Blood Sampling:
- Test compounds are administered orally at various dose levels. A vehicle control group is also included.
- At a specified time post-dosing, a baseline blood sample is collected.
3. ACTH Challenge:
- Adrenocorticotropic hormone (ACTH) is administered intravenously to stimulate the adrenal glands to produce aldosterone and cortisol.
- Blood samples are collected at multiple time points after the ACTH injection (e.g., 15, 30, 60, and 120 minutes) to measure the peak hormonal response.
4. Hormone Analysis:
- Plasma is separated from the blood samples.
- Plasma concentrations of aldosterone and cortisol are measured using a validated analytical method, typically LC-MS/MS.
5. Data Analysis:
- The area under the curve (AUC) for the aldosterone and cortisol response to the ACTH challenge is calculated for each animal.
- The percentage inhibition of the aldosterone and cortisol response by the test compound at different doses is determined relative to the vehicle control group.
- This data is used to evaluate the in vivo potency and selectivity of the inhibitor.
Visualizing Key Pathways and Workflows
Aldosterone Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of aldosterone and cortisol, highlighting the enzymes targeted by the inhibitors discussed.
Caption: Simplified steroidogenesis pathway showing the points of inhibition for aldosterone synthase inhibitors.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the workflow for determining the in vitro IC50 of an aldosterone synthase inhibitor.
Caption: Workflow for determining the in vitro IC50 of aldosterone synthase inhibitors.
Experimental Workflow: In Vivo ACTH Challenge
The following diagram illustrates the workflow for the in vivo evaluation of an aldosterone synthase inhibitor using the ACTH challenge model.
Caption: Workflow for in vivo evaluation of aldosterone synthase inhibitors.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of aldosterone synthase with high selectivity over cortisol synthase. This favorable profile, particularly its superior selectivity compared to earlier generation inhibitors like FAD286 and LCI699, suggests a lower potential for off-target effects related to cortisol suppression. The emergence of next-generation inhibitors such as lorundrostat and baxdrostat, which also exhibit high selectivity, underscores the ongoing progress in this therapeutic area. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification of these findings and to support further research and development of selective aldosterone synthase inhibitors.
References
Safety Operating Guide
Proper Disposal of BI 689648: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of BI 689648, a novel and highly selective aldosterone synthase inhibitor.
When handling this compound, it is imperative to adhere to the safety precautions and disposal methods outlined in the product's Safety Data Sheet (SDS). Disposal procedures must comply with all applicable federal, state, and local regulations for hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material and clean the affected area as described in the disposal procedures for solid and liquid waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄O₂ | N/A |
| Molecular Weight | 298.34 g/mol | N/A |
| CAS Number | 1633009-87-6 | [1] |
| Appearance | Solid powder | N/A |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or liquid) and the nature of the contamination.
Disposal of Solid this compound Waste
-
Collection: Carefully sweep up or vacuum any solid waste of this compound. Avoid generating dust.
-
Containment: Place the collected solid waste into a clearly labeled, sealed, and suitable container for chemical waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the CAS number (1633009-87-6), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.
Disposal of Liquid this compound Waste and Contaminated Materials
-
Absorption: For solutions containing this compound or spills, absorb the liquid with a non-reactive absorbent material, such as vermiculite, dry sand, or a universal liquid-binding material.[2]
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., pipette tips, gloves, paper towels) and place them into a designated, leak-proof container for hazardous waste.
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.[2] Collect the cleaning materials and dispose of them as hazardous waste.
-
Labeling and Storage: As with solid waste, ensure the container is properly labeled and stored in the designated hazardous waste area.
-
Disposal: Follow your institution's protocol for the disposal of chemical-contaminated liquid waste.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of solid and liquid this compound waste.
It is crucial to consult your institution's specific guidelines and the official Safety Data Sheet provided by the supplier for the most accurate and up-to-date information on the proper disposal of this compound. In the absence of specific instructions, treat the compound as a hazardous chemical waste and follow standard laboratory safety protocols.
References
Essential Safety and Operational Guide for Handling BI 689648
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BI 689648, a novel and highly selective aldosterone synthase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol or dust generation. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Guidelines
While specific experimental protocols will vary, the following general steps should be observed when working with this compound:
-
Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean, uncluttered, and within a properly functioning fume hood or other ventilated enclosure.
-
Weighing: When weighing the solid compound, use an analytical balance within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation or contamination. Handle the powder carefully to avoid generating dust.
-
Dissolution: To prepare a solution, add the appropriate solvent to the weighed solid. This should be done slowly and carefully to avoid splashing. Gentle agitation, such as swirling or vortexing, may be necessary to ensure complete dissolution.
-
Experimental Use: Follow the specific procedures outlined in your institutionally approved experimental protocol. All manipulations of the compound, whether in solid or solution form, should be conducted within a primary containment device (e.g., fume hood).
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) to wipe down the work area.
-
Disposal: Dispose of all waste materials, including unused compound, contaminated solutions, and disposable labware, in accordance with your institution's hazardous waste management guidelines and local regulations.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Consult Safety Office: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
Signaling Pathway
This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2). This enzyme plays a key role in the renin-angiotensin-aldosterone system (RAAS), which is a critical regulator of blood pressure, electrolyte balance, and cardiovascular function. By inhibiting aldosterone synthase, this compound blocks the final step in aldosterone production.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
